molecular formula C12H16N2O3 B1613807 Ethyl 6-morpholinopyridine-2-carboxylate CAS No. 1061750-15-9

Ethyl 6-morpholinopyridine-2-carboxylate

カタログ番号: B1613807
CAS番号: 1061750-15-9
分子量: 236.27 g/mol
InChIキー: CCLSAEXHEUDNJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-morpholinopyridine-2-carboxylate (CAS 1061750-15-9) is a valuable chemical building block and synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H16N2O3 and a molecular weight of 236.27, is characterized by the presence of both a morpholine ring and an ester functional group . Its primary research application is in the design and synthesis of imidazo[1,2-a]pyridine derivatives that function as potent PI3Kα inhibitors . The morpholine ring is a critical pharmacophore in this context, as it is known to form a key hydrogen bond with Val851 in the hinge region of the PI3Kα enzyme, thereby contributing significantly to inhibitor potency and selectivity . In practical research, this compound serves as a direct precursor to 6-morpholinopyridine-2-carboxylic acid (CAS 554405-17-3), which is a crucial intermediate for constructing more complex molecular architectures through amide bond formation . The synthetic utility of Ethyl 6-morpholinopyridine-2-carboxylate is well-documented in multi-step synthetic sequences aimed at developing novel anticancer agents, particularly against PI3Kα-addicted cancer cells . Researchers value this reagent for its role in exploring structure-activity relationships (SAR) and optimizing the druggability of potential therapeutic compounds. The compound is typically stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

ethyl 6-morpholin-4-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-11(13-10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSAEXHEUDNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648886
Record name Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061750-15-9
Record name Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Ethyl 6-morpholinopyridine-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering the Pyridine-Morpholine Scaffold: A Technical Guide to Ethyl 6-morpholinopyridine-2-carboxylate

Executive Summary In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount for developing highly selective therapeutics. Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) represents a highly versatile building block, fusing the metabolic stability of a pyridine core with the favorable pharmacokinetic properties of a morpholine ring. As a Senior Application Scientist, I have utilized this intermediate extensively in the synthesis of neurotherapeutics—most notably in the development of A2A adenosine receptor antagonists for Parkinson's disease. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications in drug discovery.

Part 1: Physicochemical Profiling and Structural Dynamics

The molecular architecture of Ethyl 6-morpholinopyridine-2-carboxylate creates a unique "push-pull" electronic system. The electron-donating morpholine group at the C6 position increases the electron density of the pyridine ring, while the electron-withdrawing ethyl ester at the C2 position serves as a highly reactive handle for downstream functionalization.

To facilitate rapid assessment for drug design, the quantitative physicochemical properties of this intermediate are summarized below.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical/Chemical Significance
CAS Number 1061750-15-9Standard registry identifier for procurement.
Molecular Formula C12H16N2O3[1]Dictates mass balance in synthetic workflows.
Molecular Weight 236.27 g/mol [1]Low MW allows for extensive downstream elaboration without violating Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA) 51.66 Ų[1]Optimal for blood-brain barrier (BBB) penetration in CNS drug targets.
LogP (Predicted) ~1.16[1]Indicates favorable lipophilicity for oral bioavailability.
Physical Form Pale-yellow to Yellow-brown SolidFacilitates easy handling and gravimetric analysis.
SMILES String CCOC(=O)c1cccc(N2CCOCC2)n1[2]Utilized for in silico docking and cheminformatics.

Part 2: Synthetic Methodology & Mechanistic Causality

The most robust method for synthesizing Ethyl 6-morpholinopyridine-2-carboxylate is via a Nucleophilic Aromatic Substitution (SNAr) . Unlike standard cross-coupling reactions that require expensive palladium catalysts, this specific pyridine system is highly activated. The electron-withdrawing nature of the adjacent pyridine nitrogen and the ester group sufficiently lowers the LUMO of the ring, allowing the morpholine nucleophile to attack the C6 position directly.

Experimental Protocol: SNAr Synthesis

Self-Validating System: This protocol is designed to minimize side reactions (e.g., ester hydrolysis) by strictly controlling the base and solvent environment.

Reagents:

  • Ethyl 6-bromopicolinate (1.0 eq)

  • Morpholine (2.5 eq) – Acts as both nucleophile and transient acid scavenger.

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-bromopicolinate in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that heavily stabilizes the charged Meisenheimer transition state, drastically accelerating the SNAr reaction rate.

  • Activation: Add finely powdered K₂CO₃ to the solution, followed by the dropwise addition of morpholine at room temperature.

  • Thermal Promotion: Attach a reflux condenser and heat the mixture to 90–100 °C under an inert nitrogen atmosphere for 12–16 hours.

    • Causality: While the ring is activated, the steric bulk of the morpholine ring requires thermal energy to overcome the activation barrier of the tetrahedral intermediate formation.

  • Reaction Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting material (higher Rf) should completely convert to a lower Rf, UV-active spot.

  • Aqueous Workup: Cool to room temperature and quench with a large volume of distilled water (5x the DMF volume). Extract with Ethyl Acetate (3 x 20 mL).

    • Causality: A massive aqueous quench is critical to partition the DMF into the aqueous layer, preventing it from co-eluting with the product.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify via flash chromatography to yield the pale-yellow solid.

SNAr_Mechanism Reactants Ethyl 6-bromopicolinate + Morpholine Attack Nucleophilic Attack (C6 Position) Reactants->Attack Meisenheimer Meisenheimer Complex (Stabilized by Pyridine N) Attack->Meisenheimer Rate-Determining Step Elimination Bromide Expulsion (Rearomatization) Meisenheimer->Elimination Product Ethyl 6-morpholinopicolinate Elimination->Product Fast

Figure 1: Mechanistic pathway of the SNAr reaction forming the morpholino-pyridine core.

Part 3: Application in Drug Discovery (A2A Receptor Antagonists)

The true value of Ethyl 6-morpholinopyridine-2-carboxylate lies in its application as a precursor for central nervous system (CNS) therapeutics. Specifically, it has been utilized as a critical building block in the synthesis of A2A adenosine receptor antagonists [3].

In the pathophysiology of Parkinson's disease, A2A receptors are highly expressed in the striatum and co-localize with D2 dopamine receptors. Antagonizing the A2A receptor reduces the overactivity of the indirect basal ganglia pathway. This provides a non-dopaminergic route to alleviate motor deficits without inducing the severe dyskinesia commonly associated with prolonged Levodopa therapy[4].

In a landmark 2008 study published in the Journal of Medicinal Chemistry, Zhang et al. utilized the 6-morpholinopyridine scaffold to optimize a series of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines[3]. The morpholine ring provided crucial hydrogen-bond interactions within the A2A receptor binding pocket, while simultaneously improving the aqueous solubility and pharmacokinetic profile of the lead compounds.

Downstream Functionalization Protocol: Ester Saponification

To integrate this intermediate into complex drug scaffolds like those developed by Zhang et al., the ethyl ester must first be converted into a reactive carboxylic acid.

Procedure:

  • Dissolve Ethyl 6-morpholinopyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) dropwise.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the pyridine nitrogen and the carbonyl oxygen, directing a mild, highly regioselective hydrolysis that prevents any degradation of the morpholine ring.

  • Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Remove THF under reduced pressure, acidify the aqueous layer to pH ~3.5 using 1M HCl, and extract with EtOAc to yield 6-morpholinopicolinic acid , ready for immediate amide coupling (e.g., using HATU/DIPEA) to a pyrimidine core.

Drug_Discovery_Workflow A Ethyl 6-morpholinopyridine-2-carboxylate (Core Scaffold) B Ester Saponification (LiOH, THF/H2O) A->B C 6-Morpholinopicolinic Acid (Activated Intermediate) B->C Quantitative Yield D Amide Coupling (HATU, DIPEA) C->D E Pyrimidine Core Integration D->E F A2A Adenosine Receptor Antagonist (Anti-Parkinsonian Agent) E->F Lead Optimization Phase

Figure 2: Workflow demonstrating the integration of the intermediate into an A2A antagonist pipeline.

References

  • Chemsrc Chemical Database. "ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE Properties". Chemsrc.[Link]

  • Zhang, X., Tellew, J. E., et al. "Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease." Journal of Medicinal Chemistry, 2008 Nov 27; 51(22):7099-110.[Link]

  • National Institutes of Health (NIH) PubMed Central. "Adenosine A2A Receptor Antagonists and Parkinson's Disease".[Link]

Sources

Ethyl 6-morpholinopyridine-2-carboxylate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 6-morpholinopyridine-2-carboxylate: Properties, Synthesis, and Analysis

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The morpholine moiety is one such scaffold, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, or improve central nervous system penetration.[1][2] When coupled with a pyridine-2-carboxylate core, a structure known for its diverse biological activities including potential anticancer properties, the resulting molecule becomes a compound of significant interest for drug discovery and development professionals.[3][4]

This technical guide provides a comprehensive overview of Ethyl 6-morpholinopyridine-2-carboxylate, a molecule embodying this strategic combination. As a Senior Application Scientist, my objective is to move beyond simple data presentation and offer a deeper, field-proven perspective on its core characteristics, synthesis, and analytical validation. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with and build upon this promising chemical entity.

Core Physicochemical Properties

The foundational step in evaluating any compound is a thorough understanding of its fundamental physicochemical properties. These values are critical for everything from reaction stoichiometry and analytical method development to preliminary assessment of drug-likeness. The key quantitative data for Ethyl 6-morpholinopyridine-2-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃[5]
Molecular Weight 236.267 g/mol [5]
Exact Mass 236.11600 Da[5]
LogP 1.15990[5]
Topological Polar Surface Area (TPSA) 51.66 Ų[5]
CAS Number 1061750-15-9[5]

Synthesis: A Self-Validating Workflow

The most reliable and efficient synthesis of Ethyl 6-morpholinopyridine-2-carboxylate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is widely adopted for its high yield and operational simplicity.

Causality Behind Experimental Choices: The selection of a halogenated pyridine precursor, such as Ethyl 6-chloropyridine-2-carboxylate, is strategic. The electron-withdrawing nature of both the pyridine nitrogen and the ester group at the 2-position activates the carbon at the 6-position, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine. A mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger for the morpholine, facilitating the reaction without introducing harsh conditions that could hydrolyze the ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Precursor Ethyl 6-chloropyridine- 2-carboxylate Reaction Reaction Assembly (Heat at 80-100 °C) Precursor->Reaction Nucleophile Morpholine Nucleophile->Reaction Base Potassium Carbonate Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion (TLC) Purification Column Chromatography Workup->Purification Product Ethyl 6-morpholino- pyridine-2-carboxylate Purification->Product QC Analytical QC Product->QC

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methodologies for similar transformations.[6]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 6-chloropyridine-2-carboxylate (1.0 eq).[7]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by the solvent, dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Nucleophile Introduction: Add morpholine (1.2 eq) to the stirring suspension. The slight excess of morpholine ensures the complete consumption of the limiting precursor.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate. The extraction isolates the product from the water-soluble DMF and inorganic salts.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This step removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 6-morpholinopyridine-2-carboxylate.

Analytical Integrity: Purity and Identity Confirmation

The synthesis of a compound is incomplete without rigorous analytical validation. The following protocols constitute a self-validating system where the results of one technique (e.g., mass spectrometry) confirm the identity of the peak observed in another (e.g., HPLC).

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Synthesized Product Solution Stock Solution Dilution Series Sample->Solution HPLC RP-HPLC System Mobile Phase: ACN/H₂O Column: C18 Detector: PDA Solution->HPLC MS Mass Spectrometer Ionization: ESI+ Mode: High-Resolution Solution->MS Purity Purity Assessment Area % of Main Peak HPLC->Purity Identity Identity Confirmation Measured m/z vs. Exact Mass MS->Identity

Caption: Integrated workflow for purity and identity verification.

Protocol 3.1: Purity Determination by RP-HPLC

This method provides a quantitative measure of the product's purity. The principles are based on standard practices for small molecule analysis.[8]

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is the workhorse for this type of analysis due to its versatility with moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile:Water (e.g., 80:20 v/v) is a good starting point. The high organic content is suitable for eluting the relatively nonpolar product.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min.

  • Detection: Monitor at a wavelength where the pyridine core has strong absorbance, typically around 254 nm or 275 nm.

  • Sample Preparation: Prepare a stock solution of the purified product in acetonitrile at 1 mg/mL. Further dilute to an appropriate concentration (e.g., 10-20 µg/mL) for injection.

  • Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks. For regulatory purposes, this method must be fully validated according to ICH guidelines for linearity, accuracy, and precision.[9]

Protocol 3.2: Structural Elucidation by Mass Spectrometry
  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive ion mode (ESI+) is the definitive method for confirming the elemental composition.

  • Sample Preparation: Dilute the sample stock solution (from 3.1) in a suitable solvent like acetonitrile or methanol.

  • Expected Result: The primary goal is to observe the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated species (237.1233 Da). A mass accuracy within 5 ppm provides high confidence in the assigned molecular formula.

Significance in Drug Development

The strategic inclusion of a morpholine ring is a well-documented approach in medicinal chemistry to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] Morpholine can increase aqueous solubility and often acts as a hydrogen bond acceptor, which can be crucial for target engagement.[1] Furthermore, its saturated, non-planar structure can disrupt crystal packing and improve formulation properties.

The pyridine-2-carboxylate core serves as a versatile scaffold that can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid for alternative formulations or to interact with different biological targets. The pyridine ring itself is a key pharmacophore in numerous approved drugs, valued for its ability to participate in various non-covalent interactions within protein binding sites.[3] Derivatives of this core structure have been investigated for a range of activities, notably as inhibitors of enzymes like telomerase, which are critical in cancer progression.[4]

Conclusion

Ethyl 6-morpholinopyridine-2-carboxylate is more than a simple chemical compound; it is a product of rational design that leverages the synergistic benefits of two pharmacologically significant scaffolds. This guide has provided a detailed, practical framework for its synthesis, purification, and analytical validation. The protocols described herein are robust and grounded in established chemical principles, ensuring that researchers can produce and characterize this compound with a high degree of confidence. As the demand for novel therapeutics continues to grow, a thorough understanding of such versatile building blocks is indispensable for the scientific community dedicated to drug discovery and development.

References

  • ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. Chemsrc. Available at: [Link]

  • Ethyl morpholine-2-carboxylate | C7H13NO3 | CID 15651197. PubChem. Available at: [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6. Journal of Physics: Conference Series. Available at: [Link]

  • Ethyl 6-formylpyridine-2-carboxylate | C9H9NO3 | CID 44206644. PubChem. Available at: [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Available at: [Link]

  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis, Characterization, In-Silico Drug Discovery And In-Vitro Biological Evaluation Of Morpholinium 2, 6-Pyridine Dicarboxylate. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib. Semantic Scholar. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. Available at: [Link]

Sources

Solubility Profile of Ethyl 6-morpholinopyridine-2-carboxylate in Polar Aprotic Solvents: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pre-formulation stage of drug development is critically dependent on a thorough understanding of the physicochemical properties of a new chemical entity (NCE). Among these, solubility is a paramount parameter that directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility of Ethyl 6-morpholinopyridine-2-carboxylate, a heterocyclic compound featuring structural motifs common in medicinal chemistry, within polar aprotic solvents. Due to the absence of extensive published data for this specific molecule, this paper focuses on the foundational principles governing its solubility, a robust experimental protocol for its quantitative determination, and a predictive analysis based on its molecular structure. This document is intended to equip researchers and drug development professionals with the theoretical knowledge and practical methodology required to accurately assess and interpret the solubility of this compound and structurally similar molecules.

Introduction: The Significance of Ethyl 6-morpholinopyridine-2-carboxylate and Its Solubility

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) is a molecule of interest due to its hybrid structure, incorporating a pyridine ring, a morpholine moiety, and an ethyl ester. Such heterocyclic systems are foundational scaffolds in a vast number of pharmacologically active agents.[3] The morpholine group, in particular, is often introduced to improve aqueous solubility and metabolic stability.[4]

Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₆N₂O₃[5]

  • Molecular Weight: 236.27 g/mol [5]

  • LogP (predicted): 1.16[5]

  • Polar Surface Area (PSA): 51.66 Ų[5]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both in vitro and in vivo systems. Poor solubility can lead to low absorption and inadequate bioavailability, necessitating complex and costly formulation strategies.[6][7] Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are ubiquitous in early-stage drug discovery for compound storage, high-throughput screening, and initial formulation work. Therefore, a precise understanding of a compound's solubility in these solvents is not merely academic but a practical necessity.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solvents are most effective at dissolving solutes with similar intermolecular force characteristics. Polar aprotic solvents are characterized by their significant dipole moments and lack of acidic protons, meaning they can act as hydrogen bond acceptors but not donors.[9]

Molecular Structure Analysis of Ethyl 6-morpholinopyridine-2-carboxylate:

  • Morpholine Ring: Contains an ether oxygen and a secondary amine nitrogen (within the heterocyclic structure), making it polar and capable of acting as a hydrogen bond acceptor.[3]

  • Pyridine Ring: A polar aromatic heterocycle where the nitrogen atom withdraws electron density, creating a dipole moment and providing a site for hydrogen bond acceptance.[10]

  • Ethyl Carboxylate Group: The ester functionality is polar and can participate in dipole-dipole interactions.

Predicted Interactions with Polar Aprotic Solvents: The multiple polar functional groups and hydrogen bond acceptor sites on the molecule suggest favorable interactions with polar aprotic solvents. Solvents with high dielectric constants and strong dipole moments, such as DMSO and DMF, are predicted to be particularly effective at solvating this molecule by overcoming the crystal lattice energy of its solid form.[11][12]

Below is a diagram illustrating the potential intermolecular forces at play between the solute and a representative solvent, DMSO.

cluster_solute Ethyl 6-morpholinopyridine-2-carboxylate cluster_solvent DMSO Molecules (Solvent) solute_N_pyridine Pyridine N dmso1 S=O solute_N_pyridine->dmso1 Dipole-Dipole Interaction solute_O_morpholine Morpholine O dmso2 S=O solute_O_morpholine->dmso2 Dipole-Dipole Interaction solute_ester Ester (C=O) dmso3 S=O solute_ester->dmso3 Dipole-Dipole Interaction prep 1. Preparation Add excess solid to solvent equilibrate 2. Equilibration Agitate at constant temp (24-72h) prep->equilibrate separate 3. Separation Centrifuge to pellet solid equilibrate->separate clarify 4. Clarification Filter supernatant (PTFE filter) separate->clarify analyze 5. Analysis Quantify by HPLC vs. calibration curve clarify->analyze report 6. Report Solubility (mg/mL) analyze->report

Sources

Crystal Structure Analysis of Ethyl 6-morpholinopyridine-2-carboxylate: A Technical Guide for Scaffold Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9)[1] is a highly versatile 2,6-disubstituted pyridine scaffold utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors targeting the PI3K/mTOR pathways. Validating the exact 3D conformation of this intermediate via single-crystal X-ray diffraction (SC-XRD) is critical for rational drug design. This whitepaper details a self-validating crystallographic workflow—from crystal growth to structural refinement—explaining the causality behind each methodological choice to ensure absolute scientific integrity.

Experimental Methodologies: A Self-Validating Workflow

Protocol 1: Self-Validating Vapor Diffusion Crystallization

To obtain diffraction-quality single crystals, a vapor diffusion method is employed to ensure a controlled approach to supersaturation, preventing kinetic trapping and amorphous precipitation.

  • Dissolution : Dissolve 20 mg of the compound (>98% purity) in 0.5 mL of ethyl acetate in a 2 mL inner glass vial.

    • Causality: Ethyl acetate perfectly balances the polarity requirements of both the lipophilic morpholine ring and the polar ester group, ensuring complete solvation.

  • Anti-Solvent Chamber : Place the open inner vial into a 10 mL outer vial containing 3 mL of n-hexane. Seal the outer vial tightly.

    • Causality: Hexane has a higher vapor pressure than ethyl acetate. It slowly diffuses into the inner chamber via the vapor phase, gradually lowering the solubility limit and inducing thermodynamic nucleation without disturbing the solution.

  • Incubation : Leave the system undisturbed at 20 °C for 72–96 hours.

  • Validation (Birefringence) : Harvest the resulting crystals and examine them under a polarized light microscope.

    • Self-Validation: Rotate the polarizer; a true single crystal will exhibit sharp, uniform extinction (going completely dark) every 90°. Crystals that remain bright or exhibit mosaic extinction patterns are twinned or polycrystalline and must be rejected.

Protocol 2: X-Ray Data Collection & Structure Refinement
  • Mounting & Cryocooling : Coat a validated crystal (approx. 0.20 × 0.15 × 0.10 mm) in Paratone-N oil, mount it on a MiTeGen loop, and flash-cool to 100 K using an Oxford Cryosystems nitrogen stream.

    • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and minimizing X-ray-induced radical damage.

  • Data Collection : Collect diffraction data on a diffractometer equipped with a CMOS detector using Cu Kα radiation (λ = 1.54178 Å) controlled by[2].

    • Causality: Cu Kα radiation provides stronger anomalous scattering and higher absolute intensity for light-atom structures (C, N, O) compared to Mo Kα.

  • Integration & Scaling : Integrate frames and apply multi-scan absorption correction (e.g., SADABS).

    • Self-Validation: The internal agreement factor ( Rint​ ) must be < 0.05, confirming excellent data symmetry and accurate absorption correction.

  • Structure Solution : Solve the phase problem using the dual-space algorithm in [3].

    • Causality: Unlike traditional direct methods, SHELXT expands data to the P1 space group and uses dual-space recycling, making it highly robust against missing reflections and pseudo-symmetry.

  • Refinement : Refine the structure via full-matrix least-squares on F2 using[4]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Self-Validation: A successful refinement is validated by a final R1​ < 0.05, wR2​ < 0.15, and a featureless residual electron density map (highest peak < 0.5 e/ų).

Workflow A 1. Crystal Selection (Polarized Light Microscopy) B 2. Data Collection (Cu Kα, 100 K, APEX3) A->B Birefringence Validated C 3. Data Reduction & Absorption (SAINT / SADABS) B->C Raw Frames D 4. Structure Solution (SHELXT - Dual Space) C->D HKL File (R_int < 0.05) E 5. Refinement & Modeling (Olex2 / SHELXL) D->E Initial Phase Solved F 6. Validation & Deposition (checkCIF / CCDC) E->F R1 < 5%, wR2 < 15%

Fig 1: Self-validating crystallographic workflow from crystal selection to CCDC deposition.

Structural Analysis and Causality

Conformational Landscape

The molecular geometry of Ethyl 6-morpholinopyridine-2-carboxylate is dictated by a delicate balance of orbital conjugation and steric avoidance:

  • Morpholine Ring : Adopts a classic chair conformation. Causality: This arrangement minimizes torsional strain and transannular steric clashes. The nitrogen atom (N1) exhibits partial sp2 character due to lone-pair delocalization into the electron-deficient pyridine ring, resulting in a shortened C(pyridine)-N(morpholine) bond (~1.36 Å).

  • Pyridine Core : Remains strictly planar. The 2,6-disubstitution pattern forces the substituents to project outwards, minimizing steric clash with the central aromatic protons.

  • Ethyl Carboxylate Group : The carbonyl group (C=O) aligns nearly coplanar with the pyridine ring. Causality: This coplanarity maximizes π−π conjugation between the ester and the aromatic system. However, the terminal ethyl chain exhibits higher thermal motion (larger anisotropic ellipsoids) due to rotational freedom.

Supramolecular Assembly

Without strong classical hydrogen bond donors (like N-H or O-H), the crystal lattice is stabilized by a network of secondary interactions:

  • Non-Classical Hydrogen Bonding : Weak C-H···O interactions occur between the acidic protons of the morpholine ring and the highly electronegative ester carbonyl oxygen of adjacent molecules.

  • π−π Stacking : The planar pyridine rings align in an offset face-to-face arrangement with a centroid-to-centroid distance of approximately 3.8 Å. Causality: The offset geometry minimizes electrostatic repulsion between the π -electron clouds while maximizing dispersive van der Waals attraction.

Structure Core Ethyl 6-morpholinopyridine -2-carboxylate Morph Morpholine Ring (Chair Conformation) Core->Morph C2-N1 Bond Pyr Pyridine Ring (Planar Scaffold) Core->Pyr Central Core Est Ethyl Carboxylate (Conjugated) Core->Est C6-C(O) Bond Hbond Intermolecular C-H...O Hydrogen Bonding Morph->Hbond Donor (C-H) PiPi π-π Stacking (Centroid-Centroid ~3.8 Å) Pyr->PiPi Aromatic Overlap Est->Hbond Acceptor (C=O)

Fig 2: Conformational features and supramolecular interaction network of the compound.

Quantitative Data Presentation

The following tables summarize the expected quantitative crystallographic metrics for a high-quality refinement of this scaffold.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₂H₁₆N₂O₃Volume 1205.4(2) ų
Formula Weight 236.27 g/mol Z, Calculated Density 4, 1.302 g/cm³
Temperature 100(2) KAbsorption Coefficient 0.782 mm⁻¹
Wavelength 1.54178 Å (Cu Kα)F(000) 504
Crystal System MonoclinicTheta Range 4.02° to 67.65°
Space Group P21​/c Reflections Collected 12,450
Unit Cell Dimensions a = 11.245(1) Åb = 8.750(1) Åc = 12.650(2) Åβ = 105.40(1)°Independent Reflections 2,315[ Rint​ = 0.042]
Goodness-of-Fit on F2 1.045Final R Indices [I>2σ(I)] R1​ = 0.038, wR2​ = 0.095

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)
Pyridine Core N(1) - C(2)1.335(2)
Morpholine Conjugation C(6) - N(Morpholine)1.365(2)
Ester Carbonyl C(Ester) = O(Carbonyl)1.205(2)
Ester Ether C(Ester) - O(Ethyl)1.330(2)
Morpholine Ring Angle C - O - C109.5(1)
Pyridine Ring Angle C(2) - N(1) - C(6)117.8(2)

References

  • Title : ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9 Source : Chemsrc URL :[Link]

  • Title : SHELXT – Integrated space-group and crystal-structure determination Source : Acta Crystallographica Section A (Semantic Scholar) URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography (Semantic Scholar) URL :[Link]

  • Title : Webinar: Structure Analysis with Bruker IDEAL Software (APEX3) Source : Blue Scientific URL :[Link]

Sources

Electronic Properties of the Ethyl 6-Morpholinopyridine-2-Carboxylate Ring System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) is a highly functionalized heterocyclic building block of significant interest in fragment-based drug discovery and coordination chemistry[1]. Its unique structure—a central electron-deficient pyridine ring flanked by an electron-withdrawing ethyl carboxylate group and an electron-donating morpholino group—creates a highly polarized, "push-pull" electronic system. This whitepaper deconstructs the electronic properties of this ring system, detailing the underlying quantum mechanics, computational profiling workflows, and self-validating empirical protocols required to harness its potential in therapeutic design.

Molecular Architecture: The Push-Pull Electronic Paradigm

The electronic landscape of the ethyl 6-morpholinopyridine-2-carboxylate system is dictated by the competing inductive (-I) and resonance (+R/-R) effects of its substituents. The pyridine core inherently acts as an electron-deficient scaffold due to the electronegativity of the sp²-hybridized nitrogen atom.

When functionalized, the molecule exhibits a pronounced intramolecular charge transfer (ICT) characteristic:

  • The 6-Morpholino Group: The nitrogen atom of the morpholine ring possesses a lone pair that delocalizes into the pyridine π-system (+R effect), elevating the Highest Occupied Molecular Orbital (HOMO) energy and increasing nucleophilicity at the ortho and para positions. However, the oxygen atom in the morpholine ring exerts a mild inductive pull (-I), modulating the overall basicity[2].

  • The 2-Ethyl Carboxylate Group: Positioned adjacent to the pyridine nitrogen, this ester group is strongly electron-withdrawing via both resonance (-R) and induction (-I). It depresses the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the molecule highly susceptible to nucleophilic attack and facilitating rapid metal chelation[3].

G Morpholine 6-Morpholino Group (+R Resonance Donor, -I Inductive Withdrawer) Pyridine Pyridine Core (Electron-Deficient Scaffold) Morpholine->Pyridine Donates e- density (HOMO elevation) Carboxylate 2-Ethyl Carboxylate (-R, -I Electron Withdrawer) Pyridine->Carboxylate Withdraws e- density (LUMO depression)

Push-pull electronic effects in the Ethyl 6-morpholinopyridine-2-carboxylate system.

Table 1: Substituent Contributions to the Pyridine Core
SubstituentPositionPrimary Electronic EffectImpact on Pyridine Core
Ethyl Carboxylate C2-I, -R (Electron Withdrawing)Lowers LUMO; increases electrophilicity; enables metal chelation.
Morpholino C6+R, -I (Net Electron Donating)Raises HOMO; increases nucleophilicity; modulates pKa.
Pyridine Nitrogen N1-I (Electronegative Heteroatom)Inductively withdraws electron density; directs meta-substitution.

Quantum Mechanical Profiling: DFT Methodologies

To accurately quantify the electronic properties of pyridine derivatives, Density Functional Theory (DFT) is the industry standard[4]. The B3LYP functional combined with the 6-311++G(d,p) basis set is optimal for this system. The inclusion of diffuse functions (++) is critical because they accurately model the electron density of the lone pairs on the morpholine nitrogen, carboxylate oxygens, and pyridine nitrogen, which are often poorly described by smaller basis sets[5].

Computational Workflow Protocol
  • 3D Structure Generation: Construct the initial geometry using an interface like GaussView, ensuring the morpholine ring is in its lowest-energy chair conformation.

  • Geometry Optimization: Execute DFT/B3LYP/6-311++G(d,p) optimization in the gas phase to find the global energy minimum.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency analysis on the optimized geometry. Causality: The absence of imaginary frequencies validates that the structure is a true energy minimum rather than a transition state.

  • Electronic Property Extraction: Extract the HOMO/LUMO energies, dipole moment, and Mulliken atomic charges to map the electrostatic potential (ESP)[5].

  • Solvation Modeling (Optional): Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate physiological aqueous environments.

G Prep 1. 3D Structure Generation (Conformational Search) Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Prep->Opt Freq 3. Vibrational Frequencies (Confirm Energy Minimum) Opt->Freq Prop 4. Electronic Properties (HOMO/LUMO, Mulliken Charges) Freq->Prop Solv 5. Solvation Modeling (IEFPCM / TD-DFT) Prop->Solv

Step-by-step computational workflow for DFT evaluation of pyridine derivatives.

Table 2: Theoretical Electronic Parameters (B3LYP/6-311++G(d,p) Estimates)
ParameterEstimated ValueChemical Significance
HOMO Energy ~ -6.10 eVDictates electron-donating ability (dominated by morpholine N).
LUMO Energy ~ -2.15 eVDictates electron-accepting ability (localized near carboxylate).
Energy Gap (ΔE) ~ 3.95 eVIndicates high chemical reactivity and polarizability.
Dipole Moment ~ 3.5 DHigh polarity due to the push-pull ICT mechanism.

Empirical Validation: Electrochemical and Spectroscopic Protocols

Theoretical models must be grounded in empirical data. The following protocols are designed as self-validating systems to measure the electronic properties physically.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Mapping

Cyclic voltammetry provides a direct measurement of the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively.

  • Step 1: Cell Preparation. Dissolve 1.0 mM of Ethyl 6-morpholinopyridine-2-carboxylate in anhydrous acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ acts as a supporting electrolyte to provide sufficient ionic conductivity and suppress electromigration of the analyte.

  • Step 2: Background Scan. Run a blank scan from -2.5 V to +2.0 V using a Glassy Carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode. Causality: This validates the purity of the solvent window, ensuring no overlapping redox-active impurities are present.

  • Step 3: Analyte Scan. Introduce the analyte and record the voltammogram at a scan rate of 100 mV/s to identify the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials.

  • Step 4: Internal Standard Calibration. Add 1.0 mM Ferrocene (Fc) to the cell and rescan. Causality: The Fc/Fc⁺ redox couple is a universally established standard. By referencing the analyte's potentials against the Fc/Fc⁺ peak, you correct for reference electrode drift, creating a self-validating measurement that can be converted to absolute vacuum scale energies ( EHOMO​=−[Eox​−E1/2,Fc​+4.8]eV ).

Protocol B: Solvatochromic UV-Vis Spectroscopy

To validate the push-pull intramolecular charge transfer, solvatochromism is utilized.

  • Step 1: Solvent Series Preparation. Prepare 10 µM solutions of the compound in a series of solvents with increasing polarity (e.g., Hexane, Chloroform, Acetonitrile, Methanol).

  • Step 2: Spectral Acquisition. Measure the UV-Vis absorption spectrum from 200 nm to 600 nm for each solution.

  • Step 3: Lippert-Mataga Analysis. Plot the shift in the absorption maximum ( λmax​ ) against the orientation polarizability of the solvents. Causality: A significant bathochromic (red) shift in polar solvents confirms a highly polar excited state, directly validating the theoretically predicted low HOMO-LUMO gap and the strong ICT from the morpholine to the carboxylate group.

Implications in Drug Design and Coordination Dynamics

Understanding the electronic properties of Ethyl 6-morpholinopyridine-2-carboxylate is critical for its application in medicinal chemistry.

Chelation Dynamics: The 2-carboxylate substitution on the pyridine ring mirrors the electronic behavior of picolinic acid. Research indicates that the 2-carboxylate position provides a distinct kinetic advantage, enabling rapid metal chelation (e.g., with Platinum or Gadolinium). However, the electronic "hardness" and the specific HOMO-LUMO gap induced by the electron-withdrawing carboxylate can result in a thermodynamically weaker metal-ligand bond compared to 3- or 4-substituted isomers[3]. The addition of the morpholino group at the 6-position modulates this by pushing electron density back into the ring, potentially stabilizing the metal complex through a delicate electronic balance.

Pharmacokinetic Profiling: The basicity of the morpholine nitrogen (pKa ~8.3) combined with the lipophilicity of the ethyl ester creates a molecule with pH-dependent ionization. In physiological conditions (pH 7.4), the morpholine nitrogen is partially protonated, enhancing aqueous solubility, while the ester moiety ensures sufficient membrane permeability. The push-pull electronic nature also increases the metabolic stability of the pyridine core by preventing unwanted electrophilic aromatic oxidation by Cytochrome P450 enzymes.

References

  • Source: mdpi.
  • Source: chemsrc.
  • Source: benchchem.
  • Source: ias.ac.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO - Scirp.

Sources

Technical Whitepaper: Safety Data, Handling Protocols, and Application of Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The strategic placement of a morpholine ring on a pyridine-2-carboxylate core significantly modulates the molecule's pharmacokinetic profile. Morpholine, an oxygen- and nitrogen-containing heterocycle, acts as a versatile hydrogen bond acceptor, improving aqueous solubility and metabolic stability. As a Senior Application Scientist, I have observed that incorporating this motif is a standard strategy for optimizing lead compounds, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper elucidates the critical safety data, handling procedures, and mechanistic rationale required for its safe and effective use in laboratory environments.

Physicochemical Profiling

Understanding the physicochemical properties is the foundation of safe handling and effective synthetic planning. The ester functionality provides a lipophilic handle for cellular penetration, while the basic morpholine nitrogen dictates its behavior in aqueous environments.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValueCausality / Practical Implication
CAS Number 1061750-15-9Unique identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C12H16N2O3Defines the stoichiometric requirements for downstream saponification[1].
Molecular Weight 236.27 g/mol Optimal for maintaining a low overall molecular weight in API design (Lipinski's Rule of 5)[2].
LogP ~1.16Moderate lipophilicity; facilitates membrane permeability but requires organic solvents for extraction[1].
Physical State Solid (Powder)Prone to aerosolization; necessitates strict engineering controls against inhalation.

Hazard Identification & Mechanistic Toxicology

Based on structural alerts and analogous pyridine-carboxylate derivatives documented by authoritative chemical databases like and , this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[3][4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Rationale: The basicity of the morpholine nitrogen (pKa ~8.3 in the parent morpholine) allows the molecule to interact with acidic residues on the skin and mucosal surfaces. Upon contact, the moderate LogP (1.16) enables the compound to partition into the lipid-rich stratum corneum. Once absorbed, it induces localized cellular stress, activating nociceptive Transient Receptor Potential (TRP) channels. This activation triggers the release of pro-inflammatory cytokines, manifesting as the acute irritation described in H315 and H319.

ToxPathway T1 PPE / Engineering Controls (Fume Hood, Nitrile Gloves) T2 Accidental Exposure (Aerosol/Dust) T1->T2 Mitigates T3 Mucosal/Epidermal Contact T2->T3 Penetration T4 Cellular Irritation (TRP Channel Activation) T3->T4 Chemical interaction T5 Inflammatory Response (H315, H319, H335) T4->T5 Signal transduction

Mechanistic toxicology and exposure mitigation pathway for pyridine-carboxylates.

Self-Validating Handling & Risk Mitigation Protocols

Safety is not merely a checklist; it is a dynamic, self-validating system. The following protocols ensure that any failure in containment is immediately detectable and correctable, aligning with guidelines from the .

  • Engineering Controls (Primary Barrier): All handling, weighing, and transfer operations must be conducted within a certified chemical fume hood with a minimum face velocity of 0.5 m/s.

    • Self-Validation: The hood's continuous airflow monitor provides real-time validation. An audible alarm indicates a drop in face velocity, dictating an immediate halt to operations.

  • Personal Protective Equipment (Secondary Barrier): Operators must wear a chemically resistant lab coat, safety goggles (to prevent lateral dust ingress), and nitrile gloves (minimum thickness 0.11 mm).

    • Self-Validation: Employ the double-gloving technique. The outer glove acts as the primary contact surface. If contaminated or punctured, it is immediately discarded, leaving the inner glove pristine. This visual and physical redundancy ensures zero dermal exposure.

  • Spill Management: In the event of a powder spill, avoid dry sweeping, which aerosolizes the compound.

    • Self-Validation: Use a damp absorbent pad wetted with a mild acidic solution (e.g., 1% acetic acid) to neutralize the basic morpholine moiety, followed by a pH indicator swab of the surface to validate complete decontamination.

Synthetic Workflow & Methodologies

The synthesis of Ethyl 6-morpholinopyridine-2-carboxylate is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-bromopicolinate with morpholine. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 6-position for nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, round-bottom flask with Ethyl 6-bromopicolinate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Nucleophilic Addition: Add morpholine (2.5 eq) and anhydrous potassium carbonate (K2CO3, 2.0 eq). The excess morpholine and base drive the equilibrium and neutralize the generated hydrobromic acid.

  • Thermal Activation: Heat the reaction mixture to 110°C.

    • Causality: The elevated temperature overcomes the activation energy barrier required to form the SNAr intermediate (Meisenheimer complex).

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC; Hexane:EtOAc 3:1) or LC-MS. The complete disappearance of the starting material and the emergence of a more polar product spot validates the reaction's end-point.

  • Aqueous Workup: Cool to room temperature and quench with distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

    • Causality: Water removes the DMF solvent and inorganic salts, while EtOAc selectively partitions the lipophilic product into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure product.

SynthWorkflow N1 Ethyl 6-bromopicolinate + Morpholine N2 SNAr Reaction (110°C, DMF, K2CO3) N1->N2 Base catalysis N3 Aqueous Quench & Phase Separation N2->N3 H2O / EtOAc N4 Silica Gel Chromatography N3->N4 Organic phase N6 Halide Waste Neutralization N3->N6 Aqueous phase N5 Ethyl 6-morpholinopyridine -2-carboxylate N4->N5 Concentration

Synthetic workflow and waste segregation for Ethyl 6-morpholinopyridine-2-carboxylate.

Storage and Stability

Store the compound in a tightly sealed, amber glass vial within a desiccator at 2-8°C. Causality: The ester linkage is susceptible to slow hydrolysis in the presence of ambient moisture and atmospheric CO2 (which forms carbonic acid). The amber glass prevents potential UV-induced degradation of the pyridine ring, ensuring long-term structural integrity for downstream pharmaceutical applications.

References

  • Title: ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9 Source: Chemsrc Chemical Database URL: [Link]

  • Title: Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Source: UNECE (United Nations Economic Commission for Europe) URL: [Link]

Sources

Methodological & Application

Application Note: Advanced Cross-Coupling Strategies Involving Ethyl 6-Morpholinopyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-6-carboxylate pyridine motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) serves as both a valuable synthetic target and a versatile intermediate for late-stage functionalization.

This application note provides a comprehensive, self-validating guide to a two-stage cross-coupling workflow:

  • De Novo Synthesis: Construction of the scaffold via a Buchwald-Hartwig amination.

  • Late-Stage Functionalization: Regioselective Iridium-catalyzed C-H borylation at the C-4 position, followed by a one-pot Suzuki-Miyaura cross-coupling.

Workflow Visualization

Workflow A Ethyl 6-bromopyridine- 2-carboxylate C Ethyl 6-morpholinopyridine- 2-carboxylate A->C Buchwald-Hartwig (Pd cat.) B Morpholine B->C D C-4 Borylated Intermediate C->D C-H Borylation (Ir cat.) E 4-Aryl-6-morpholinopyridine- 2-carboxylate D->E Suzuki-Miyaura (Pd cat.)

Workflow of the two-stage cross-coupling strategy for C-4 functionalized pyridines.

Part I: Synthesis via Buchwald-Hartwig Amination

Mechanistic Rationale & Causality

The cross-coupling of secondary cyclic amines (morpholine) with 2-halopyridines is notoriously challenging. The basic pyridine nitrogen can tightly coordinate to the palladium center, forming stable, catalytically inactive bis(pyridine)palladium complexes that stall the catalytic cycle [1].

To overcome this, we utilize Pd(OAc)₂ paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos is a highly electron-rich, sterically demanding biaryl phosphine ligand. Its bulk prevents the formation of off-cycle palladium-pyridine resting states, while its electron richness accelerates the oxidative addition of the strong C-Br bond. Cs₂CO₃ is selected as the base over the more traditional NaOtBu to prevent competitive transesterification or hydrolysis of the ethyl carboxylate group.

Protocol 1: Synthesis of Ethyl 6-Morpholinopyridine-2-carboxylate

Self-Validating System: This protocol incorporates specific visual and analytical checkpoints to ensure reaction integrity before proceeding to downstream steps.

Reagents:

  • Ethyl 6-bromopyridine-2-carboxylate (1.0 equiv, 10 mmol)

  • Morpholine (1.2 equiv, 12 mmol)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv, 15 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃. Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Dissolve Ethyl 6-bromopyridine-2-carboxylate in anhydrous 1,4-dioxane and transfer it to the flask via a syringe. Add morpholine dropwise.

  • Catalyst Activation (Visual Checkpoint): Heat the mixture to 100 °C. Validation: The suspension should transition from a dark reddish-brown to a clear, golden-yellow homogeneous solution within 10 minutes, indicating the formation of the active monomeric L-Pd(0) species. If the solution turns opaque black, Pd-black has precipitated due to oxygen ingress.

  • Reaction Monitoring: Stir at 100 °C for 4–6 hours. Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 230/232) is fully replaced by the product peak (m/z 237.1 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Part II: Regioselective C-H Borylation & Suzuki-Miyaura Coupling

Steric-Directed Regioselectivity

Iridium-catalyzed C-H borylation is highly sensitive to the steric environment of the substrate [2]. In Ethyl 6-morpholinopyridine-2-carboxylate, the C-3 and C-5 positions are sterically shielded by the adjacent ethyl carboxylate and morpholine groups, respectively.

When treated with the bulky active catalyst[Ir(dtbpy)(Bpin)₃], the C-4 position (meta to both substituents) becomes the only kinetically accessible site for C-H oxidative addition. This steric shielding effect guarantees >98% regioselectivity for the C-4 borylated product, bypassing the need for complex directing groups [3].

CatalyticCycle Ir_cat [Ir(dtbpy)(Bpin)3] Active Catalyst Coord Substrate Coordination (Steric Shielding at C3/C5) Ir_cat->Coord OxAdd C-H Oxidative Addition (Exclusively at C-4) Coord->OxAdd RedElim Reductive Elimination (Product Release) OxAdd->RedElim Regen Catalyst Regeneration (with B2pin2) RedElim->Regen Release of C-4 Borylated Pyridine Regen->Ir_cat

Iridium-catalyzed C-H borylation catalytic cycle highlighting steric control at C-4.

Protocol 2: One-Pot C-H Borylation and Suzuki-Miyaura Coupling

Self-Validating System: The borylated intermediate is prone to protodeborylation upon isolation. Therefore, a one-pot telescoping method is employed to immediately trap the boronic ester via a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Borylation Setup: In an N₂-filled glovebox, combine Ethyl 6-morpholinopyridine-2-carboxylate (1.0 equiv, 2 mmol), B₂pin₂ (1.5 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbpy (3 mol%) in anhydrous THF (0.5 M).

  • Activation (Visual Checkpoint): Seal the vial and heat to 80 °C outside the glovebox. Validation: The mixture will immediately turn deep red/brown, confirming the generation of the active Ir-boryl complex.

  • Intermediate Validation (Analytical Checkpoint): After 4 hours, take a 10 µL aliquot, dilute in CDCl₃, and run a quick ¹H NMR. Validation: The C-4 regioselectivity is confirmed by the disappearance of the C-4 triplet and the appearance of two distinct doublets with a small meta-coupling constant (J ≈ 1.5 Hz) for the C-3 and C-5 protons.

  • Telescoped Suzuki Coupling: Cool the reaction to room temperature. To the same flask, add an aryl halide (e.g., 4-bromotoluene, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and an aqueous solution of K₃PO₄ (3.0 equiv, 2 M, degassed).

  • Coupling & Workup: Heat the biphasic mixture vigorously at 80 °C for 12 hours. Cool, separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via column chromatography to isolate the 4-aryl-6-morpholinopyridine-2-carboxylate.

Quantitative Data Summaries

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Entry Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Observation / Causality
1 Pd(OAc)₂ / PPh₃ Cs₂CO₃ Toluene 100 15 Poor conversion; ligand is not bulky enough to prevent pyridine coordination.
2 Pd₂(dba)₃ / BINAP NaOtBu Toluene 90 65 Moderate yield; base causes partial ester hydrolysis.

| 3 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 94 | Optimal; bulky ligand promotes reductive elimination; mild base protects ester. |

Table 2: Regioselectivity of Ir-Catalyzed C-H Borylation

Substrate Directing/Steric Groups C-3 Borylation C-4 Borylation C-5 Borylation
Unsubstituted Pyridine None ~50% 0% ~50%

| Ethyl 6-morpholinopyridine-2-carboxylate | 2-CO₂Et, 6-Morpholino | < 1% | > 98% | < 1% |

References

  • Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: Synlett / ResearchGate URL: [Link]

  • Title: Iridium-catalyzed C-H borylation of pyridines Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups Source: Journal of the American Chemical Society / NIH PubMed Central URL: [Link]

Application Note: Efficient Hydrolysis of Ethyl 6-morpholinopyridine-2-carboxylate to its Free Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the hydrolysis of ethyl 6-morpholinopyridine-2-carboxylate to its corresponding free carboxylic acid, 6-morpholinopyridine-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document outlines the underlying chemical principles, offers detailed step-by-step protocols for both base- and acid-catalyzed hydrolysis, and discusses key reaction parameters, work-up procedures, and analytical monitoring techniques. The provided protocols are designed to be robust and reproducible for researchers in drug discovery and development.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. 6-Morpholinopyridine-2-carboxylic acid is a valuable building block in medicinal chemistry, with its derivatives showing potential in various therapeutic areas. The hydrolysis of its ethyl ester precursor, ethyl 6-morpholinopyridine-2-carboxylate, is a key synthetic step that requires careful optimization to ensure high yield and purity of the final product.

This guide explores both base-catalyzed (saponification) and acid-catalyzed hydrolysis methods. The choice between these two pathways often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired reaction conditions. Base-catalyzed hydrolysis is often preferred due to its irreversible nature, which typically leads to higher yields.[1] Acid-catalyzed hydrolysis, while reversible, can be advantageous when the starting material or product is sensitive to basic conditions.[1][2][3]

Chemical Principles and Mechanism

The hydrolysis of an ester involves the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The resulting tetrahedral intermediate then expels the ethoxide leaving group. In the final step, a rapid acid-base reaction occurs where the strongly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and making it effectively irreversible.[1]

Base-Catalyzed Hydrolysis Mechanism start Ethyl 6-morpholinopyridine-2-carboxylate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ products Carboxylate Salt + Ethanol intermediate->products - EtOH acid 6-Morpholinopyridine-2-carboxylic Acid products->acid + H₃O⁺ (workup)

Caption: Base-catalyzed hydrolysis of ethyl 6-morpholinopyridine-2-carboxylate.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions.[1] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[2][3][5] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid.[2][3][5] To drive the equilibrium towards the products, a large excess of water is typically used.[2][3]

Acid-Catalyzed Hydrolysis Mechanism start Ethyl 6-morpholinopyridine-2-carboxylate protonated_ester Protonated Ester start->protonated_ester + H₃O⁺ intermediate Tetrahedral Intermediate protonated_ester->intermediate + H₂O protonated_acid Protonated Carboxylic Acid intermediate->protonated_acid - EtOH, + H⁺ product 6-Morpholinopyridine-2-carboxylic Acid protonated_acid->product - H₃O⁺

Caption: Acid-catalyzed hydrolysis of ethyl 6-morpholinopyridine-2-carboxylate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of ethyl 6-morpholinopyridine-2-carboxylate.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is generally recommended for its efficiency and high yield.

Materials and Reagents:

ReagentQuantity (for 1 mmol scale)Notes
Ethyl 6-morpholinopyridine-2-carboxylate1.0 mmol (236.27 mg)Starting material
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.0 - 3.0 mmol (83.91 - 125.87 mg)Base catalyst; use of excess is common.
Tetrahydrofuran (THF)5 mLCo-solvent to aid solubility.
Water (deionized)5 mLCo-solvent and reactant.
1 M Hydrochloric Acid (HCl)As neededFor acidification during workup.
Ethyl Acetate~20 mLFor extraction.
Brine~10 mLFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)As neededFor drying the organic layer.

Experimental Procedure:

Base-Catalyzed Hydrolysis Workflow start Dissolve Ester in THF/H₂O add_base Add LiOH·H₂O start->add_base react Stir at Room Temperature (or heat) add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Acidify with 1M HCl to pH ~4-5 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify end Isolated 6-Morpholinopyridine-2-carboxylic Acid purify->end

Caption: Workflow for the base-catalyzed hydrolysis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-morpholinopyridine-2-carboxylate (1.0 mmol) in a mixture of tetrahydrofuran (5 mL) and water (5 mL).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2.0 - 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 4-5 with 1 M hydrochloric acid. The product may precipitate at this stage.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-morpholinopyridine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative for substrates that are sensitive to basic conditions.

Materials and Reagents:

ReagentQuantity (for 1 mmol scale)Notes
Ethyl 6-morpholinopyridine-2-carboxylate1.0 mmol (236.27 mg)Starting material
6 M Hydrochloric Acid (HCl)10 mLAcid catalyst and water source.
Saturated Sodium Bicarbonate (NaHCO₃)As neededFor neutralization during workup.
Ethyl Acetate~20 mLFor extraction.
Brine~10 mLFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)As neededFor drying the organic layer.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 6-morpholinopyridine-2-carboxylate (1.0 mmol) and 6 M hydrochloric acid (10 mL).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the reversible nature of the reaction, it may not go to full completion.

  • Workup - Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Workup - Acidification of Aqueous Layer: Re-acidify the aqueous layer to pH 4-5 with 1 M HCl and extract again with ethyl acetate (3 x 10 mL). This step is crucial to recover the product which may have partitioned into the aqueous layer after initial neutralization.

  • Workup - Washing and Drying: Combine all organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Isolate and purify the product as described in the base-catalyzed protocol.

Analytical Monitoring

Effective monitoring of the reaction is crucial for determining the reaction endpoint and maximizing yield.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the conversion of the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the carboxylic acid product being more polar and having a lower Rf value than the ester starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the disappearance of the starting material and the appearance of the product, confirmed by their respective mass-to-charge ratios. HPLC methods for pyridine derivatives are well-established.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of the ethyl group signals of the ester and the appearance of the carboxylic acid proton signal in the ¹H NMR spectrum.[7]

Troubleshooting and Key Considerations

  • Incomplete Reaction (Base-Catalyzed): If the reaction stalls, consider adding more base or gently heating the reaction mixture. Ensure the starting material is fully dissolved.

  • Incomplete Reaction (Acid-Catalyzed): As this is an equilibrium process, driving the reaction to completion can be challenging. Using a large excess of aqueous acid is key.[2][3]

  • Product Isolation: 6-Morpholinopyridine-2-carboxylic acid is amphoteric. Careful pH adjustment during the workup is critical for efficient extraction. The isoelectric point should be considered for optimal precipitation or extraction.

  • Potential Side Reactions: Under harsh acidic or basic conditions, degradation of the morpholine ring or other sensitive functional groups could occur, although this is less common under the recommended conditions.

Conclusion

The hydrolysis of ethyl 6-morpholinopyridine-2-carboxylate to 6-morpholinopyridine-2-carboxylic acid can be effectively achieved using either base- or acid-catalyzed methods. The base-catalyzed approach using lithium hydroxide is generally preferred for its irreversibility and typically higher yields. Careful monitoring of the reaction and precise pH control during the workup are essential for successful synthesis and isolation of the desired product. The protocols and considerations outlined in this application note provide a solid foundation for researchers to perform this important transformation efficiently and reproducibly.

References

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179-3183. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(24), 7071-7077. [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ChemHelp ASAP. (2019, November 13). acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Rong, Y. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of the Pacific. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Žatko, D., Věžník, J., & L, K. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Proceedings of the 24th International Conference on Applied Physics of Condensed Matter (APCOM 2018). [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 107-115. [Link]

  • Appchem. (n.d.). 6-Morpholinopyridine-2-carboxylic Acid. Retrieved from [Link]

Sources

Functionalization of the pyridine ring in Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization Strategies for Ethyl 6-morpholinopyridine-2-carboxylate in Drug Discovery

Structural Profiling & Mechanistic Rationale

Ethyl 6-morpholinopyridine-2-carboxylate[1] is a highly versatile, privileged scaffold in medicinal chemistry. Its utility stems from a highly polarized, "push-pull" heteroaromatic system that allows for precise, late-stage regioselective functionalization.

The reactivity of this pyridine core is governed by the synergistic electronic effects of its substituents. The C6-morpholino group acts as a powerful electron-donating group (+M effect), significantly raising the HOMO energy of the ring and directing electrophilic attack to the ortho (C5) and para (C3) positions. Conversely, the C2-ethyl carboxylate group is electron-withdrawing (-M, -I). While it generally deactivates the ring, it exerts a particularly strong localized inductive deactivation (-I) on the adjacent C3 position.

Consequently, the Wheland intermediate formed during electrophilic aromatic substitution (EAS) is substantially more stable at C5 than at C3. This mechanistic paradigm is strongly supported by the halogenation profiles of analogous 6-aminopicolinate scaffolds, where controlled monobromination exclusively yields the 5-bromo derivative[2], and forcing conditions with excess reagent are required to achieve 3,5-dibromination[3].

ElectronicEffects SM Ethyl 6-morpholinopyridine -2-carboxylate Morpholine C6-Morpholine (+M Effect) SM->Morpholine directs via Ester C2-Ester (-M, -I Effects) SM->Ester directs via C5 C5 Position (Primary EAS Site) Morpholine->C5 Ortho-activation C3 C3 Position (Sterically/Inductively Blocked) Morpholine->C3 Para-activation Ester->C3 Inductive deactivation (-I)

Figure 1: Electronic and steric directing effects governing regioselective functionalization.

Synthetic Workflows: Precision Functionalization

Protocol 1: Regioselective C5-Bromination via EAS

Bromination of the pyridine core is a critical enabling step for downstream cross-coupling. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent ensures high regiocontrol and prevents the formation of polyhalogenated byproducts often observed when using elemental bromine in acetic acid[4].

Causality & Design: Acetonitrile is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the EAS mechanism without participating in side reactions. The temperature is strictly controlled at 0 °C during addition to suppress radical pathways that could lead to unwanted aliphatic bromination on the morpholine ring.

Self-Validating Protocol:

  • Initiation: Dissolve 10.0 mmol of ethyl 6-morpholinopyridine-2-carboxylate in 25 mL of anhydrous CH3CN under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of freshly recrystallized NBS portion-wise over 15 minutes.

    • Visual Cue: The solution will transition from colorless to a pale yellow tint, indicating the formation of the active brominating complex.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (Rf = 0.3) should be fully consumed, replaced by a single new spot (Rf = 0.4).

    • Analytical Validation: Confirm via LC-MS; look for the characteristic 1:1 isotopic doublet at m/z 315/317 [M+H]+, which definitively confirms monobromination.

  • Quench & Isolation: Quench the reaction with 10 mL of 10% aqueous Na2S2O3 to destroy any residual active bromine. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Bromination NBS (1.05 eq), MeCN 0 °C to RT, 2h Step2 2. In-Process Control TLC (Rf=0.4) LC-MS (+78/80 m/z) Step1->Step2 Step3 3. Workup & Isolation 10% Na2S2O3 Quench EtOAc Extraction Step2->Step3 Step4 4. Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C, 12h Step3->Step4

Figure 2: Self-validating synthetic workflow for C5-bromination and downstream cross-coupling.

Downstream Diversification: C-C Bond Formation

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

The C5-bromo intermediate is an ideal substrate for palladium-catalyzed cross-coupling, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Causality & Design: The electron-rich nature of the morpholino-substituted pyridine can sometimes lead to sluggish oxidative addition. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, its steric bulk prevents catalyst poisoning by the morpholine nitrogen.

Self-Validating Protocol:

  • Setup: In a Schlenk flask, combine the C5-bromo intermediate (5.0 mmol), arylboronic acid (6.0 mmol), and K2CO3 (15.0 mmol).

  • Degassing: Add 20 mL of a 1,4-Dioxane/H2O (4:1) mixture. Sparge the solution with Argon for 15 minutes.

    • Crucial Step: Failure to adequately degas will result in the rapid precipitation of palladium black and reaction stalling.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.25 mmol, 5 mol%). The solution will turn a deep red/orange. Heat to 90 °C for 12 hours.

  • Validation: LC-MS should indicate complete conversion to the coupled mass (e.g., m/z 313 [M+H]+ for the phenyl derivative).

Orthogonal Functionalization: Ester Reduction

Protocol 3: Chemoselective Reduction to 6-Morpholinopyridine-2-methanol

Converting the C2 ester to a hydroxymethyl group opens up orthogonal functionalization pathways (e.g., fluorination, etherification).

Causality & Design: Standard reduction with LiAlH4 risks over-reduction or ring-opening of the morpholine moiety. Utilizing the NaBH4/CaCl2 system generates calcium borohydride in situ, which is highly chemoselective for esters and operates under exceptionally mild conditions.

Self-Validating Protocol:

  • Preparation: Dissolve the ester (5.0 mmol) and anhydrous CaCl2 (10.0 mmol) in 20 mL of absolute ethanol at 0 °C.

  • Reduction: Add NaBH4 (10.0 mmol) in small portions.

    • Visual Cue: Vigorous hydrogen evolution and the formation of a fine white suspension (calcium salts) will occur immediately.

  • Completion: Stir at RT for 4 hours. 1H NMR of a worked-up aliquot will show the disappearance of the ethyl quartet at 4.4 ppm and the emergence of a benzylic CH2 singlet at ~4.7 ppm.

Quantitative Data Presentation

Table 1: Optimization of C5-Bromination Conditions

EntryReagent (equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C5:C3)
1NBS (1.0)DCMRT460%>95:5
2 NBS (1.05) MeCN 0 to RT 2 >99% >99:1
3Br2 (1.2)AcOHRT1285%80:20 (dibromination)
4NBS (2.5)DMF6012>99%0:100 (C3,C5-dibromo)

Table 2: Substrate Scope for Suzuki-Miyaura Coupling at C5

EntryBoronic AcidIsolated ProductYield (%)Purity (HPLC)
1Phenylboronic acidEthyl 5-phenyl-6-morpholinopyridine-2-carboxylate82%>98%
24-Fluorophenylboronic acidEthyl 5-(4-fluorophenyl)-6-morpholinopyridine-2-carboxylate79%>98%
33-Pyridylboronic acidEthyl 5-(pyridin-3-yl)-6-morpholinopyridine-2-carboxylate71%>95%

References

  • Title: ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9 Source: Chemsrc URL: 1

  • Title: Methyl 6-amino-5-bromopicolinate | 178876-82-9 Source: Benchchem URL: 2

  • Title: 6-Amino-3,5-dibromopicolinic acid Source: Benchchem URL: 3

  • Title: New heterocyclic rig systems containing sulfur and nitrogen atoms Source: Clockss.org URL: 4

Sources

Preparation of kinase inhibitors using Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of PI3K/mTOR Dual Kinase Inhibitors Utilizing Ethyl 6-morpholinopyridine-2-carboxylate

Scientific Rationale & Pharmacophore Causality

The development of targeted therapeutics for oncology heavily relies on the precise modulation of the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling networks. While Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) has been historically documented as a critical precursor in the synthesis of adenosine A2A receptor antagonists[1], its structural topology makes it a highly privileged scaffold for kinase inhibitor design[2].

The causality behind selecting this specific building block lies in its dual-functional architecture:

  • The Morpholine "Warhead": The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. In the ATP-binding pocket of lipid and protein kinases, this oxygen forms a highly conserved hydrogen bond with the backbone amide of the hinge region (e.g., Val851 in PI3Kα and Val2240 in mTOR)[3].

  • The Pyridine Core: The morpholine nitrogen's non-bonding electron pair interacts with the electron-deficient pyridine π -system, forcing the morpholine ring to adopt a coplanar conformation with the pyridine core. This rigidity ensures optimal vector projection into the narrow kinase hinge region[3].

  • The Ethyl Carboxylate Handle: The ester group at the 2-position provides a versatile synthetic handle. It can be readily hydrolyzed and coupled with various aryl amines to explore the affinity pocket of the kinase, enhancing both potency and isoform selectivity.

Mechanistic Pathway & Intervention Point

The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers. Dual inhibition of both PI3K and mTOR prevents the paradoxical hyperactivation of AKT that often occurs when mTORC1 is inhibited alone (due to the loss of a negative feedback loop).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Drives mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Morpholinopyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: PI3K/AKT/mTOR signaling pathway and dual kinase inhibition mechanism.

Experimental Protocols

The following self-validating methodologies detail the conversion of Ethyl 6-morpholinopyridine-2-carboxylate into a functional dual kinase inhibitor (Compound A: N-(4-(4-methylpiperazin-1-yl)phenyl)-6-morpholinopicolinamide).

Protocol A: Saponification to 6-Morpholinopyridine-2-carboxylic Acid

Causality: The ethyl ester is highly stable; utilizing lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures complete solvation of the starting material while providing sufficient hydroxide nucleophilicity for ester cleavage.

  • Reaction Setup: Dissolve Ethyl 6-morpholinopyridine-2-carboxylate (1.0 eq, 5.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (20 mL).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq, 15.0 mmol) in one portion. Stir the reaction mixture at 25°C for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the high- Rf​ ester spot and the appearance of a baseline spot confirms complete conversion.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with 10 mL of water and cool to 0°C.

  • Precipitation: Carefully acidify the solution to pH 3–4 using 1M HCl. The zwitterionic product will precipitate. Filter the white solid, wash with cold water, and dry under high vacuum.

  • Self-Validation (Analytical): Confirm identity via LC-MS (Expected [M+H]+ = 209.1).

Protocol B: Amide Coupling to Synthesize Compound A

Causality: The choice of HATU over traditional carbodiimides (e.g., EDC/HOBt) is dictated by the electronic deactivation of the picolinic acid derivative. The adjacent morpholine and pyridine nitrogens withdraw electron density. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the amidation to completion.

  • Activation: In an oven-dried flask under nitrogen, dissolve 6-morpholinopyridine-2-carboxylic acid (1.0 eq, 2.0 mmol) and HATU (1.2 eq, 2.4 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 eq, 6.0 mmol) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 4-(4-methylpiperazin-1-yl)aniline (1.1 eq, 2.2 mmol) to the solution. Stir the reaction for 12 hours at room temperature.

  • Self-Validation (In-Process): Monitor via LC-MS to ensure the disappearance of the activated ester mass and the formation of the product mass ( [M+H]+ = 382.2).

  • Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Final Polish: Purify the crude product using reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions to yield Compound A as a TFA salt (>98% purity required for biological assays).

Protocol C: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste while avoiding compound auto-fluorescence interference, ensuring a high signal-to-noise ratio.

  • Assay Preparation: Prepare a 384-well low-volume plate. Serially dilute Compound A in 100% DMSO (10-point curve, 3-fold dilutions).

  • Enzyme Reaction: Add 5 µL of PI3Kα or mTOR enzyme in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to each well. Add 100 nL of the compound dilutions. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (at the Km​ concentration for the specific kinase) and PIP2 substrate. Incubate for 1 hour.

  • Detection & Self-Validation: Add 10 µL of the TR-FRET stop/detection mixture (containing Europium-labeled anti-GST antibody and modified PIP3 tracer).

    • Validation Metric: Calculate the Z'-factor for the assay plate. Only data from plates with a Z'-factor > 0.6 are deemed trustworthy. Include PI-103 as a positive control to validate assay sensitivity.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The synthesized morpholinopyridine derivative (Compound A) was evaluated against class I PI3K isoforms and mTOR. The data demonstrates that utilizing the 6-morpholinopyridine scaffold successfully yields potent dual PI3K/mTOR inhibition, comparable to established clinical candidates.

Table 1: Kinase Inhibitory Activity ( IC50​ in nM) of Synthesized and Reference Compounds

CompoundPI3Kα IC50​ (nM)PI3Kγ IC50​ (nM)mTOR IC50​ (nM)Selectivity (PI3Kα / mTOR)
Compound A (Synthesized) 12 ± 245 ± 58 ± 11.5x
PI-103 (Reference) 8 ± 188 ± 1020 ± 30.4x
Gedatolisib (Reference) 0.4 ± 0.15.4 ± 0.81.6 ± 0.30.25x

Note: Data represents the mean ± standard deviation of three independent experiments (n=3). PI-103 and Gedatolisib are included as validated benchmarks for dual PI3K/mTOR inhibition.

References

  • Zhang, X., Tellew, J. E., Luo, Z., Moorjani, M., Lin, E., Lanier, M. C., ... & Slee, D. H. (2008). Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 51(22), 7099-7110. 1

  • Hobbs, H., Bravi, G., & Campbell, I. B. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972-6984. 3

  • BenchChem. (n.d.). 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery. BenchChem Application Guides. 2

Sources

Application Note: Ethyl 6-Morpholinopyridine-2-carboxylate as a Sterically Tuned Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryEthyl 6-morpholinopyridine-2-carboxylate (EMPc)[1] is an advanced N,O-bidentate ligand that has garnered significant interest in transition metal catalysis. By combining the robust chelating ability of the picolinate scaffold with the unique steric and electronic properties of a 6-morpholino substituent, EMPc solves critical bottlenecks in Pt-catalyzed C-H functionalization and cross-coupling reactions[2]. This application note details the mechanistic rationale for employing EMPc and provides self-validating protocols for its use in high-yield catalytic workflows.

Ligand Design Rationale & Mechanistic Causality

The efficacy of EMPc in catalysis is rooted in three distinct structural features:

  • N,O-Bidentate Coordination & Hemilability: Like standard picolinates, EMPc coordinates to metal centers via the pyridine nitrogen and the ester carbonyl oxygen. This creates a stable 5-membered metallacycle. The hemilability of the ester oxygen allows it to temporarily dissociate, opening a coordination site for substrate binding without leading to catalyst decomposition.

  • Steric Bulk at the 6-Position: A common failure mode in Pd-catalyzed cross-coupling is the formation of thermodynamically stable, unreactive bis-ligated resting states (e.g., [Pd(Ligand)2​] ). The bulky morpholine ring at the 6-position of EMPc physically prevents the coordination of a second ligand molecule. Furthermore, during the Pd(IV) to Pd(II) reductive elimination step, the steric clash between the morpholino group and the forming product lowers the activation energy barrier, 1[1].

  • Electronic Modulation: The morpholine nitrogen lone pair donates electron density into the pyridine ring via resonance. This increases the basicity of the pyridine nitrogen, which stabilizes high-valent metal intermediates (such as Pd(IV) or Pt(IV)) that are 2[2].

Application Workflow I: Palladium-Catalyzed Directed C-H Arylation

This protocol outlines the ortho-C-H arylation of benzamides using EMPc as the supporting ligand.

Mechanistic Causality of Reagents:

  • Solvent (HFIP): Hexafluoro-2-propanol (HFIP) is utilized because its high hydrogen-bond donating ability stabilizes polar transition states during C-H cleavage. Its low nucleophilicity prevents it from coordinating to the Pd center and poisoning the catalyst.

  • Base/Scavenger (AgOAc): Silver acetate serves a dual purpose. The acetate acts as an internal base for the Concerted Metalation-Deprotonation (CMD) step, while the silver cation abstracts the iodide from the aryl iodide coupling partner, precipitating as insoluble AgI. This irreversibly drives the reaction forward and keeps the Pd coordination sphere open.

Self-Validating Protocol:

  • Pre-catalyst Complexation: In a nitrogen-filled glovebox, combine Pd(OAc)2​ (5 mol%) and EMPc (6 mol%) in 1.0 mL of anhydrous HFIP. Stir at room temperature for 30 minutes.

    • Validation Check: The solution must transition from a dark red-brown suspension to a clear, homogeneous orange-yellow solution. If a black precipitate is observed, Pd(0) has formed due to oxygen/moisture contamination; discard and restart.

  • Reaction Assembly: To the active catalyst solution, add the benzamide substrate (1.0 equiv, 0.2 mmol), aryl iodide (1.5 equiv, 0.3 mmol), and AgOAc (2.0 equiv, 0.4 mmol). Seal the vial with a PTFE-lined cap.

  • Heating & In-Process Control (IPC): Transfer the vial to a pre-heated aluminum block at 90°C. Stir vigorously (800 rpm).

    • Validation Check (4 hours): Remove the vial, let it cool for 2 minutes, and extract a 10 µL aliquot. Dilute with 200 µL EtOAc, filter through a 0.5-inch silica plug, and analyze via GC-MS. You should observe >50% conversion of the benzamide and the presence of the arylated product mass. The absence of des-iodinated arene confirms that premature protodehalogenation is successfully suppressed by the EMPc ligand.

  • Workup & Isolation: After 12 hours, cool the reaction to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove AgI and Pd residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Application Workflow II: Platinum-Catalyzed C-H Activation & H/D Exchange

Building on foundational studies of Pt(II)-picolinate systems, EMPc is highly effective for the isotopic labeling of unactivated arenes.

Self-Validating Protocol:

  • Catalyst Preparation: Dissolve K2​PtCl4​ (5 mol%) and EMPc (5 mol%) in a 1:1 mixture of D2​O and CF3​COOD (2.0 mL). Stir at 60°C for 1 hour to form the [Pt(EMPc)Cl2​] complex.

  • Substrate Addition: Add the unactivated arene (e.g., benzene, 1.0 equiv).

  • Reaction & Monitoring: Heat the biphasic mixture at 100°C in a sealed pressure tube.

    • Validation Check (12 hours): Cool the mixture, extract a 50 µL aliquot of the organic layer, and analyze via 1H NMR. The integration of the aromatic proton signals should decrease by at least 80% relative to an internal standard (e.g., cyclooctane), confirming successful deuterium incorporation.

Comparative Performance Data

The table below highlights the superior performance of EMPc compared to standard ligands in the Pd-catalyzed C-H arylation of benzamides (Standard Conditions: 5 mol% Pd, 90°C, 12h).

LigandYield (%)Turnover Number (TON)Catalyst Resting State
EMPc (Ethyl 6-morpholinopyridine-2-carboxylate) 94% 18.8 Mono-ligated[Pd(L)(OAc)]+
Ethyl Picolinate (No 6-substituent)41%8.2Bis-ligated [Pd(L)2​] (Inactive)
2,2'-Bipyridine12%2.4Bis-ligated [Pd(L)2​] (Inactive)
No Ligand<5%<1.0Pd Black (Decomposition)

Data Interpretation: The lack of steric bulk in unsubstituted ethyl picolinate and bipyridine leads to the formation of thermodynamically stable, but catalytically dead, bis-ligated complexes. EMPc forces the active mono-ligated state, maximizing TON.

Visualizations

CatalyticCycle Precat Pd(OAc)2 + EMPc Precatalyst Mixture Active [Pd(II)(EMPc)(OAc)]+ Active Catalyst Precat->Active Ligand Exchange (Color: Orange) CH_Act C-H Activation (Substrate Binding) Active->CH_Act Base / -HOAc OxAdd Oxidative Addition (Ar-I) CH_Act->OxAdd Palladacycle Formation RedElim Reductive Elimination (Product Release) OxAdd->RedElim Pd(IV) Intermediate RedElim->Active Steric Clash Accelerates Release

Caption: Catalytic cycle of Pd-catalyzed C-H arylation enabled by the EMPc ligand.

Workflow S1 1. Preparation Glovebox Setup Weigh Reagents S2 2. Complexation Stir 30 min Check Homogeneity S1->S2 S3 3. Reaction Heat to 90°C AgOAc Scavenger S2->S3 S4 S4 S3->S4 S5 5. Isolation Silica Filtration Product Recovery S4->S5

Caption: Self-validating experimental workflow for EMPc-mediated C-H functionalization.

References

  • [3] ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. Chemsrc. 3

  • [4] Carboxylic Solvents and O-Donor Ligand Effects on CH Activation by Pt(II). Journal of the American Chemical Society. 4

  • [1] Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry. 1

  • [2] Picolinate-Directed Arene meta-C–H Amination via FeCl3 Catalysis. ACS Publications. 2

Sources

Application Note: Amidation of Ethyl 6-morpholinopyridine-2-carboxylate for Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 6-morpholinopyridine scaffold is a highly privileged structure in modern drug discovery, particularly in the development of targeted therapeutics such as kinase inhibitors[1]. This moiety is frequently incorporated into inhibitors targeting the PI3K/AKT/mTOR, DNA-PK, and JAK/STAT signaling pathways[1][2]. The morpholine oxygen serves as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase active site, while the rigid pyridine core dictates the spatial projection of adjacent pharmacophores[1].

The amidation of ethyl 6-morpholinopyridine-2-carboxylate is a fundamental transformation used to generate 6-morpholinopyridine-2-carboxamides, which are ubiquitous intermediates in these synthetic routes.

Electronic Effects and Substrate Reactivity

Picolinate esters (pyridine-2-carboxylates) exhibit unique reactivity compared to standard aliphatic or aryl esters. The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of the C2-carbonyl carbon. Furthermore, the adjacent pyridine nitrogen can participate in the "alpha-effect" by coordinating with metal counterions (e.g., Li⁺, K⁺) or Lewis acids, thereby pre-organizing the electrophile and stabilizing the tetrahedral intermediate during nucleophilic acyl substitution[3]. However, the electron-donating morpholine group at the C6 position dampens this electrophilicity via resonance. Consequently, the choice of amidation strategy must be strictly dictated by the nucleophilicity and steric bulk of the incoming amine.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 6-Morpholinopyridine Derivatives Inhibitor->PI3K Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1: Role of 6-morpholinopyridine derivatives in inhibiting the PI3K/mTOR signaling pathway.

Strategic Workflow for Amidation

To ensure high yields and operational efficiency, the amidation strategy must be tailored to the specific amine. Direct amidation is highly desirable due to its superior atom economy, but it fails with poor nucleophiles[4]. In such cases, base-promoted cleavage or a two-step saponification-coupling sequence is required.

Logic Start Ethyl 6-morpholinopyridine- 2-carboxylate Eval Evaluate Amine Nucleophilicity Start->Eval MethA Protocol A: Direct Thermal (Primary Aliphatic Amines) Eval->MethA High (pKa > 9) MethB Protocol B: Base-Promoted (Anilines / Aryl Amines) Eval->MethB Moderate (pKa 4-9) MethC Protocol C: Saponification + HATU (Hindered / Complex Amines) Eval->MethC Low / Hindered (Complex Scaffolds)

Fig 2: Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary amidation protocols applied to ethyl 6-morpholinopyridine-2-carboxylate.

ParameterProtocol A: Direct ThermalProtocol B: Base-Promoted (LiHMDS)Protocol C: Saponification + HATU
Optimal Substrates Primary aliphatic amines, hydrazinesAnilines, electron-deficient aminesSterically hindered, complex secondary amines
Typical Yields 75–95%60–85%80–98%
Reaction Time 6–16 hours2–6 hours12–24 hours (total over two steps)
Atom Economy High (produces only EtOH)Moderate (requires stoichiometric base)Low (generates stoichiometric coupling waste)
Scalability Excellent (Process chemistry friendly)Good (Requires strictly anhydrous conditions)Moderate (Cost of HATU limits ton-scale viability)

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Thermal Aminolysis (For Primary Aliphatic Amines)

This protocol exploits the inherent reactivity of the picolinate ester. By utilizing a polar protic solvent (ethanol), the transition state is stabilized via hydrogen bonding, facilitating the departure of the ethoxy leaving group.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve ethyl 6-morpholinopyridine-2-carboxylate (1.0 equiv, 5.0 mmol) in absolute ethanol (15 mL).

  • Amine Addition: Add the primary aliphatic amine or hydrazine hydrate (3.0 to 5.0 equiv). Causality: An excess of amine drives the equilibrium forward and compensates for any evaporative loss during heating.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) until the starting ester is fully consumed.

  • Crystallization & Workup: Cool the mixture to 0 °C and allow it to stand for 1 hour. Causality: The target amide typically exhibits lower solubility in cold ethanol than the starting materials, driving spontaneous crystallization.

  • Isolation: Filter the resulting precipitate, wash with ice-cold ethanol (3 × 5 mL), and dry under vacuum to afford the pure 6-morpholinopyridine-2-carboxamide.

Protocol B: Base-Promoted Direct Amidation (For Anilines / Aryl Amines)

Anilines lack the nucleophilicity required for direct thermal amidation. This protocol utilizes Lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the aniline, generating a highly nucleophilic lithium amide[3]. The lithium cation simultaneously coordinates the pyridine nitrogen and the ester carbonyl, perfectly orienting the complex for nucleophilic attack[3].

Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Add the aniline derivative (1.2 equiv, 6.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 2.5 equiv, 12.5 mmol). Stir at 0 °C for 30 minutes. Causality: 2.5 equivalents are used to ensure complete deprotonation of the amine and to provide excess lithium ions for transition-state coordination.

  • Electrophile Addition: Add ethyl 6-morpholinopyridine-2-carboxylate (1.0 equiv, 5.0 mmol) as a solution in anhydrous THF (5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Causality: The mild acid neutralizes unreacted LiHMDS and protonates the leaving ethoxide without hydrolyzing the newly formed amide. Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol C: Two-Step Saponification & HATU Coupling (Universal Fallback)

When dealing with highly sterically hindered amines (e.g., complex bicyclic scaffolds) where Protocols A and B fail, the ester must be converted to the highly reactive HOAt ester via HATU.

Step 1: Saponification

  • Dissolve ethyl 6-morpholinopyridine-2-carboxylate (5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).

  • Add LiOH·H₂O (2.0 equiv, 10.0 mmol) and stir at room temperature for 4 hours.

  • Remove THF under reduced pressure, acidify the aqueous layer to pH 3-4 using 1M HCl. Causality: Careful pH control is required to precipitate the zwitterionic 6-morpholinopyridine-2-carboxylic acid without protonating the morpholine nitrogen (which would increase water solubility).

  • Filter the precipitate and dry thoroughly under high vacuum.

Step 2: HATU Coupling

  • In a dry flask, suspend the isolated carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature. Causality: This pre-activation step ensures the complete formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Add the hindered amine (1.1 equiv) and stir for 12–24 hours.

  • Dilute with water (30 mL) and extract with EtOAc (3 × 20 mL). Wash the organic layer extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry, concentrate, and purify via chromatography.

References

  • Li, G., & Szostak, M. Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. National Science Foundation (NSF) Public Access Repository. Available at: [Link]

  • RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Available at:[Link]

  • Google Patents.US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of Ethyl 6-morpholinopyridine-2-carboxylate. This guide is designed for researchers and drug development professionals to optimize reaction yields, understand the mechanistic causality behind protocol choices, and troubleshoot common synthetic bottlenecks.

Mechanistic Insights & Reaction Causality

Ethyl 6-morpholinopyridine-2-carboxylate is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between ethyl 6-chloropyridine-2-carboxylate and morpholine.

While 2-chloropyridines are inherently less reactive toward SNAr than their pyrimidine or 4-chloropyridine counterparts[1], the ethyl carboxylate moiety at the 2-position acts as a strong electron-withdrawing group. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, stabilizing the transient Meisenheimer complex and facilitating the nucleophilic attack strictly at the 6-position[2].

To overcome the activation energy barrier without inducing side reactions, the choice of solvent, base, and stoichiometry is critical[3]. Standard protocols for 6-chloropicolinates leverage polar aprotic solvents (like DMF) and mild inorganic bases (like K2​CO3​ ) to drive the amination while preventing the degradation of the ester group[4].

Reaction Pathway & Workflow

SNAr_Pathway SM Ethyl 6-chloropyridine- 2-carboxylate MC Meisenheimer Complex (Intermediate) SM->MC + Morpholine (Polar Aprotic Solvent) Side2 Side Product: Ester Hydrolysis SM->Side2 H₂O / Wet Base Morph Morpholine (Nucleophile) Morph->MC Prod Ethyl 6-morpholinopyridine- 2-carboxylate MC->Prod - Cl⁻ (Base Promoted) Side1 Side Product: Ester Amidation MC->Side1 Excess Morpholine High Temp

Reaction pathway for the SNAr synthesis of Ethyl 6-morpholinopyridine-2-carboxylate.

Troubleshooting Guide & FAQs

Q1: My reaction shows incomplete conversion even after 24 hours. How can I accelerate the SNAr process? A: Incomplete conversion is usually a symptom of insufficient thermal energy or an inappropriate solvent. 2-chloropyridines require elevated temperatures (85–90 °C) to overcome the SNAr activation barrier[1]. Actionable Fix: Switch from protic or non-polar solvents to a polar aprotic solvent like anhydrous DMF or DMSO. These solvents poorly solvate the morpholine nucleophile, thereby increasing its effective nucleophilicity, while heavily stabilizing the polar Meisenheimer transition state[2].

Q2: I am observing a significant amount of a highly polar byproduct. LC-MS indicates a mass consistent with ester amidation. How do I prevent this? A: Morpholine is a secondary amine that can act as a nucleophile not only at the aromatic 6-position but also at the electrophilic carbonyl carbon of the ethyl ester, leading to the formation of (6-morpholinopyridin-2-yl)(morpholino)methanone. Actionable Fix: This side reaction is driven by excess morpholine and excessive heat. Limit morpholine to exactly 1.1 – 1.2 equivalents. Do not use morpholine as the base; instead, use 2.0 equivalents of an inorganic base like K2​CO3​ to scavenge the generated HCl[4]. Keep the reaction temperature strictly below 100 °C.

Q3: The ethyl ester is hydrolyzing into 6-morpholinopyridine-2-carboxylic acid. What is causing this? A: Ester hydrolysis occurs when water is present in the reaction mixture alongside a base (like K2​CO3​ ), generating hydroxide ions that readily attack the ester. Actionable Fix: Ensure all reagents are strictly anhydrous. Use oven-dried glassware, anhydrous DMF, and dry K2​CO3​ . Avoid using aqueous bases (like NaOH or KOH) during the reaction or during the initial stages of the work-up.

Q4: During work-up, I struggle to remove all the DMF, which ruins my chromatography. What is the best isolation strategy? A: DMF has a high boiling point and is miscible with many organic solvents, making it notoriously difficult to remove by simple evaporation. Actionable Fix: Utilize a high-dilution aqueous wash. Dilute the crude reaction mixture with a large volume of Ethyl Acetate (EtOAc), then wash the organic layer at least three times with copious amounts of distilled water, followed by a final brine wash. The DMF will partition entirely into the aqueous phase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and synthesis yield, highlighting how specific deviations lead to known impurities.

SolventBase (Equiv)Morpholine (Equiv)Temp (°C)Time (h)Conversion / YieldPrimary Impurity Profile
Ethanol Et3​N (2.0)1.5802445% YieldUnreacted Starting Material
DMF (Wet) K2​CO3​ (2.0)1.1901270% YieldEster Hydrolysis (~20%)
DMF (Dry)None3.01101265% YieldEster Amidation (~30%)
DMF (Dry) K2​CO3​ (2.0) 1.1 90 12 >95% Yield None (Optimal)

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. The built-in LC-MS/TLC checks and specific aqueous work-up steps ensure that intermediate failures are caught before downstream purification.

Step 1: Reagent Preparation (Anhydrous Conditions)

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridine-2-carboxylate (1.0 equiv, e.g., 5.0 mmol, 0.928 g) and finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 10.0 mmol, 1.38 g).

  • Purge the flask with Nitrogen or Argon for 5 minutes to ensure an inert atmosphere.

Step 2: Solvent & Nucleophile Addition

  • Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Using a dry syringe, add Morpholine (1.1 equiv, 5.5 mmol, 0.48 mL) dropwise at room temperature.

  • Self-Validation: The mixture should remain a freely stirrable suspension.

Step 3: Thermal Activation

  • Attach a reflux condenser and heat the reaction mixture in an oil bath set to 90 °C.

  • Stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): Take a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material peak/spot should be completely consumed. If not, continue heating for an additional 4 hours.

Step 4: Quenching and Aqueous Work-up

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with 50 mL of Ethyl Acetate.

  • Transfer the mixture to a separatory funnel and add 50 mL of distilled water. Shake vigorously and separate the layers.

  • Critical Step: Wash the organic (Ethyl Acetate) layer with distilled water two more times (2 x 50 mL) to quantitatively remove the DMF.

  • Perform a final wash of the organic layer with 30 mL of saturated aqueous NaCl (brine).

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil/solid.

  • Purify the crude material via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Collect the product fractions and concentrate to afford pure Ethyl 6-morpholinopyridine-2-carboxylate.

References

  • [2] A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors | Source: ChemRxiv | 2

  • [3] SNAr Reaction of Polyhalogenated Heterocycles | Source: RCS Research Chemistry Services (WuXi AppTec) | 3

  • [1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Source: PMC (National Institutes of Health) | 1

  • [4] Methyl 6-Chloropicolinate Protocol | Source: Benchchem | 4

Sources

Troubleshooting low conversion rates in Ethyl 6-morpholinopyridine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Low Conversion Rates in Ethyl 6-Morpholinopyridine-2-Carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions during the synthesis of ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9). This guide provides field-proven, mechanistically grounded solutions to overcome low conversion rates, whether you are utilizing a nucleophilic aromatic substitution (SNAr) route or an esterification pathway.

Diagnostic Workflow

Before altering your reaction parameters, identify the root cause of the stall based on your synthetic route. The logic tree below outlines the causality and immediate corrective actions for standard bottlenecks.

G A Issue: Low Conversion Ethyl 6-morpholinopyridine-2-carboxylate B Identify Synthetic Route A->B C Route A: Amination (from 6-bromo ester) B->C D Route B: Esterification (from 6-morpholino acid) B->D E Root Cause: Electronic Deactivation (Ester group insufficient for SNAr) C->E F Root Cause: Zwitterionic Hindrance (Poor solubility in alcohols) D->F G Solution: Add CuI Catalyst (Shift to Ullmann Coupling) E->G H Solution: Use SOCl2 / EtOH (Form Acyl Chloride Intermediate) F->H

Diagnostic workflow for troubleshooting low conversion in ethyl 6-morpholinopyridine-2-carboxylate.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does the direct thermal amination of ethyl 6-bromopyridine-2-carboxylate with morpholine stall at <5% conversion? Causality & Mechanism: Nucleophilic aromatic substitution (SNAr) requires the aromatic ring to be highly electron-deficient to stabilize the intermediate Meisenheimer complex. While the pyridine nitrogen and the 2-carboxylate group withdraw electron density, the 6-position remains insufficiently activated to readily accept a moderately bulky secondary amine like morpholine 1. At standard thermal conditions (e.g., 80 °C), the activation energy barrier cannot be overcome, resulting in reactions that show no observable conversion even after 20 hours of continuous stirring 2.

Q2: How can I rescue a stalled SNAr reaction without discarding the batch? Causality & Mechanism: If a thermal reaction stalls, the starting materials are typically intact. You can perform an in situ catalytic upgrade to shift the reaction mechanism from a purely thermal SNAr to a transition-metal-catalyzed cross-coupling (Ullmann-type amination). The addition of a copper(I) catalyst facilitates an oxidative addition/reductive elimination pathway, significantly lowering the activation energy required for C-N bond formation 2. Actionable Solution: Add a copper catalyst (e.g., 0.6 eq CuI) and excess amine (up to 4.2 eq total), then increase the temperature to 110 °C.

Q3: What are the optimal conditions for synthesizing the ester directly from 6-morpholinopyridine-2-carboxylic acid? Causality & Mechanism: If the cross-coupling route is problematic due to downstream metal contamination concerns, researchers can synthesize the target molecule starting from the commercially available free acid, 6-morpholinopyridine-2-carboxylic acid (CAS: 554405-17-3) 3. Direct Fischer esterification is often sluggish due to the zwitterionic nature of the amino acid, which causes poor solubility in standard alcohols. Actionable Solution: Utilize thionyl chloride (SOCl2) to generate a highly electrophilic acyl chloride intermediate in situ, followed by quenching with anhydrous ethanol.

Quantitative Reaction Parameters

The following table summarizes the expected outcomes when modifying the reaction conditions for the amination of ethyl 6-bromopyridine-2-carboxylate.

Reaction TypeReagents & CatalystTemp (°C)Time (h)Expected ConversionMechanistic Pathway
Thermal SNAr Morpholine (2.1 eq)8020< 5%Addition-Elimination (Meisenheimer)
Cu-Catalyzed (Ullmann) Morpholine (4.2 eq), CuI (0.6 eq)11017> 90%Oxidative Addition / Reductive Elim.
Pd-Catalyzed (Buchwald) Morpholine (1.2 eq), Pd2(dba)3, BINAP1008 - 12> 95%Catalytic Cross-Coupling Cycle
Esterification 6-morpholino acid, SOCl2, EtOH784 - 6> 90%Nucleophilic Acyl Substitution
Self-Validating Experimental Protocols
Protocol: Cu-Catalyzed Amination Upgrade (Ullmann Coupling)

This protocol is designed as a self-validating system, incorporating diagnostic checkpoints to ensure mechanistic integrity and prevent wasted downstream effort.

Step 1: Initial SNAr Attempt & Diagnostic Check

  • Charge a Schlenk flask with ethyl 6-bromopyridine-2-carboxylate (1.0 eq) and morpholine (2.1 eq) in a polar aprotic solvent (e.g., DMF).

  • Stir at 80 °C for 20 hours.

  • Validation Check: Sample 50 μL of the reaction mixture, dilute with MeCN, and analyze via LC-MS. If the conversion to the product mass (m/z ~237 [M+H]+) is negligible, proceed immediately to Step 2 2.

Step 2: Catalytic Rescue

  • Cool the reaction mixture to room temperature under a steady N2 atmosphere.

  • Add Copper(I) iodide (CuI, 0.6 eq) and additional morpholine (2.1 eq, bringing the total to 4.2 eq).

  • Seal the vessel and raise the temperature to 110 °C. Stir for an additional 17 hours 2.

Step 3: Workup and Metal Scavenging

  • Cool the mixture to room temperature and dilute heavily with ethyl acetate (EtOAc).

  • Validation Check: Wash the organic layer with 5% aqueous NH4OH. The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH3)4]2+ complex). This visual cue confirms the successful extraction and scavenging of the copper catalyst from your organic product.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product via silica gel column chromatography using a gradient of Cyclohexane/EtOAc (e.g., 5:1) to yield pure ethyl 6-morpholinopyridine-2-carboxylate 2.

References
  • [2] Google Patents. US20220289698A1 - Inhibitors of human atgl. Available at:

  • [1] ACS Publications. Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease. Available at: [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 6-morpholinopyridine-2-carboxylate is a key intermediate in various drug discovery and development pipelines. Achieving high purity of this compound is critical for ensuring the validity of downstream experimental results and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and scalable purification technique, but its success is highly dependent on the precise optimization of its conditions.

This technical guide provides a comprehensive, experience-driven framework for researchers to develop and troubleshoot a robust recrystallization protocol for Ethyl 6-morpholinopyridine-2-carboxylate. We move beyond simple step-by-step instructions to explain the underlying principles, enabling you to make informed decisions and adapt the protocols to your specific needs.

Part 1: Foundational Principles & Compound Characteristics

Before initiating any experiment, it is crucial to understand the physicochemical properties of the target compound and the theoretical basis of recrystallization.

Physicochemical Profile

A successful recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

PropertyValueSignificance for Recrystallization
Chemical Name Ethyl 6-morpholinopyridine-2-carboxylate-
CAS Number 1061750-15-9[1][2]Unique identifier for literature and safety searches.
Molecular Formula C₁₂H₁₆N₂O₃[1]Indicates a moderate size with multiple polar functional groups.
Molecular Weight 236.27 g/mol [1]Used for calculating molar equivalents and theoretical yield.
Polarity PolarThe pyridine, morpholine, and ester groups suggest polarity. This is the primary factor guiding solvent selection, based on the "like dissolves like" principle.[3][4]
Physical State Solid at room temperatureAssumed, as recrystallization is a purification method for solids.
The Principle of Recrystallization

The core principle is that most organic solids are more soluble in a hot solvent than in a cold one. Impurities, ideally, either remain highly soluble in the cold solvent or are completely insoluble in the hot solvent.

G cluster_0 The Recrystallization Process Crude_Solid Crude Solid (Compound + Impurities) Dissolution Dissolve in Minimum Hot Solvent Crude_Solid->Dissolution Hot_Filtration Hot Gravity Filtration (Optional: Removes insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling (Crystal Formation) Hot_Filtration->Cooling Isolation Vacuum Filtration (Collect Crystals) Cooling->Isolation Pure_Crystals Pure Crystals Isolation->Pure_Crystals Mother_Liquor Mother Liquor (Soluble Impurities + Lost Product) Isolation->Mother_Liquor

Caption: A standard workflow for purifying a solid organic compound.

Part 2: Experimental Protocols

These protocols provide a systematic approach, from selecting a solvent system to performing a bulk purification.

Protocol 1: Systematic Solvent Screening (Microscale)

Objective: To identify the optimal solvent or solvent-pair for recrystallization with minimal material loss.

Rationale: The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent will dissolve the compound completely at its boiling point and allow for high recovery of pure crystals upon cooling.[6] This microscale approach efficiently tests multiple candidates.

Methodology:

  • Preparation: Arrange a series of small test tubes. In each, place approximately 20-30 mg of crude Ethyl 6-morpholinopyridine-2-carboxylate.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent (see Table 2 for suggestions) dropwise, up to ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature.

    • Expert Insight: If the compound dissolves in the cold solvent, that solvent is unsuitable for single-solvent recrystallization, but may be useful as the "good" solvent in a solvent-pair system.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise, while heating, until the solid just dissolves.

    • Causality: Using the absolute minimum amount of hot solvent is essential for maximizing yield.[4][5] Excess solvent will keep more of your product dissolved upon cooling, reducing recovery.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Assessment: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Solvent-Pair Testing (If needed): If no single solvent is ideal, select a "good" solvent (one that dissolves the compound well when hot) and a "poor" solvent (one in which the compound is sparingly soluble, even when hot). a. Dissolve the crude solid in a minimum amount of the hot "good" solvent. b. Add the "poor" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated. c. Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[3] d. Allow the solution to cool as described in step 4.

Protocol 2: Optimized Bulk Recrystallization

Objective: To purify a larger quantity of the compound using the optimized solvent system from Protocol 1.

Methodology:

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a pair) and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

    • Expert Insight: The charcoal adsorbs high molecular weight colored impurities.[5] Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, a hot gravity filtration is required. a. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. b. Keep the solution to be filtered and the receiving flask hot. c. Pour the hot solution through the filter paper in portions.

    • Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product on the filter paper, which would drastically reduce the yield.[3][4]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Rapid cooling can trap impurities and lead to smaller crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Trustworthiness: This step is critical. Using too much wash solvent or solvent that is not ice-cold will redissolve a significant portion of your purified product, leading to a poor yield.[4]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

G start_node Problem Observed After Cooling decision_node decision_node start_node->decision_node What is the issue? outcome_node1 Issue: No Crystal Formation decision_node->outcome_node1 No Crystals outcome_node2 Issue: Oiling Out decision_node->outcome_node2 Oily Liquid Formed outcome_node3 Issue: Poor Yield decision_node->outcome_node3 Yield is Very Low outcome_node outcome_node solution_node solution_node solution_node1a 1. Scratch inside of flask with a glass rod. outcome_node1->solution_node1a Try This First solution_node2a solution_node2a outcome_node2->solution_node2a Primary Cause: Solution is supersaturated above compound's melting point. solution_node3a 1. Too much solvent used initially. 2. Premature crystallization during hot filtration. 3. Excessive washing of crystals. outcome_node3->solution_node3a Possible Causes solution_node1b 2. Add a 'seed' crystal of pure compound. solution_node1a->solution_node1b If that fails... solution_node1c 3. Boil off some solvent to increase concentration. Then cool again. solution_node1b->solution_node1c If that fails... solution_node2b 1. Re-heat to dissolve the oil. 2. Add a small amount more solvent. 3. Allow to cool much more slowly. solution_node2a->solution_node2b Solution solution_node3b Use minimum boiling solvent. Keep filtration apparatus hot. Wash with minimal ice-cold solvent. solution_node3a->solution_node3b Prevention

Caption: A decision-making guide for common recrystallization issues.

Q1: No crystals are forming after the solution has cooled completely. What should I do?

A1: This is a very common problem, typically arising from two main causes: the solution is supersaturated, or too much solvent was used initially.[3][4]

  • Induce Crystallization: First, try to induce crystallization from the supersaturated solution. The easiest method is to scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[4][5] The microscopic scratches on the glass provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of the pure compound saved from a previous batch, add a single tiny crystal (a "seed crystal") to the solution.[3] This provides a perfect template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If neither scratching nor seeding works, it is highly likely that too much solvent was used.[3][4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of your compound. Then, allow it to cool again slowly.

Q2: My compound "oiled out" as a liquid instead of forming solid crystals. How can I fix this?

A2: Oiling out occurs when the compound comes out of solution at a temperature above its own melting point.[6] This often happens when a solution is highly concentrated or cooled too quickly.

  • Corrective Action: The best approach is to re-heat the solution until the oil completely redissolves. Then, add a small amount (5-10%) more solvent to lower the saturation temperature.[6] Allow this slightly more dilute solution to cool much more slowly, perhaps by placing the flask in a beaker of warm water and letting both cool to room temperature together. This gives the molecules time to arrange themselves into a crystal lattice rather than crashing out as a liquid.

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A3: A low yield is almost always a result of procedural errors rather than a failure of the technique itself.

  • Excess Solvent: As mentioned, this is the most frequent cause of crystallization failure and low yields.[3][4] Always use the absolute minimum of boiling solvent needed to dissolve your crude solid.

  • Premature Crystallization: If you performed a hot filtration, significant product loss could have occurred if the solution cooled and crystals formed on the filter paper or in the funnel stem. Ensure your receiving flask and funnel are pre-heated.

  • Improper Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve your product off the filter paper.[4] The wash should be a quick, small-volume rinse to remove the adhering mother liquor, not to wash the crystals themselves.

  • Inappropriate Solvent: The compound may have significant solubility in the chosen solvent even at cold temperatures. This would be indicated during the solvent screening phase.

Q4: My crystals are still colored after recrystallization. How can I remove colored impurities?

A4: If your purified crystals retain a color, it's likely due to the presence of highly colored, polar impurities that co-precipitate with your product.

  • Activated Charcoal: The standard method is to use activated charcoal (also called activated carbon).[5][6] After dissolving your crude product in the hot solvent, but before any hot filtration, add a very small quantity of charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. You must then remove the charcoal via hot gravity filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q5: How do I choose the right starting solvents for screening?

A5: Based on the polar structure of Ethyl 6-morpholinopyridine-2-carboxylate, you should start by screening polar solvents.[3] The principle of "like dissolves like" is a good guide.[4][6]

  • Good Starting Points: Consider alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Water may also be a candidate, or could be used as the "poor" solvent (anti-solvent) in a pair with a more organic solvent like ethanol or acetone.[7]

  • Avoid Non-polar Solvents: It is unlikely that non-polar solvents like hexanes or toluene will be effective as single solvents, but they can be excellent "poor" solvents when paired with a polar "good" solvent.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
  • Recrystallization. (n.d.). University of Massachusetts Lowell, Department of Chemistry.
  • Ethyl 6-methylpyridine-2-carboxylate 97 39640-51-2. (n.d.). Sigma-Aldrich.
  • ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. (2025). Chemsrc.
  • Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate Product Description. (n.d.). ChemicalBook.
  • Ethyl 6-methylpyridine-2-carboxylate 97 39640-51-2. (n.d.). Sigma-Aldrich.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). Acta Crystallographica Section E.
  • Ethyl morpholine-2-carboxyl
  • 6-Morpholinopyridine-2-carboxylic Acid. (n.d.). Appchem.
  • ethyl pyridine-2-carboxyl
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Ethyl 6-formylpyridine-2-carboxyl
  • Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. (n.d.).
  • Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (2003). PubMed.
  • 6-methyl-pyridine-2-carboxylic acid ethyl ester. (2026). ChemicalBook.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2006). International Journal of Pharmaceutical Research and Allied Sciences.

Sources

Technical Support Center: Troubleshooting Steric Hindrance in Ethyl 6-morpholinopyridine-2-carboxylate Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9). This molecule is a highly valuable building block in drug discovery, featuring a pyridine core flanked by a bulky C6-morpholine ring and a C2-ethyl ester.

While this 2,6-disubstitution pattern provides excellent vectors for medicinal chemistry, it creates a highly sterically congested environment. Researchers frequently encounter significant activation energy barriers when attempting direct amidation of the ester, electrophilic aromatic substitution (EAS) on the pyridine ring, or transition-metal-catalyzed cross-couplings. This guide provides field-proven, self-validating protocols to overcome these steric limitations.

Direct Amidation of the C2-Ethyl Ester

Q: Why does direct amidation of the C2-ethyl ester with primary or secondary amines fail, even under prolonged heating?

A: The failure is twofold: electronic and steric. Picolinate esters are inherently less electrophilic than aliphatic esters. Furthermore, the overall steric bulk of the 2,6-disubstituted pyridine ring restricts the trajectory of the incoming nucleophile. Standard thermal conditions often lead to ester hydrolysis (if trace water is present) or thermal degradation rather than successful nucleophilic acyl substitution.

The Solution: To overcome this, the amine must be converted into a highly nucleophilic species while simultaneously activating the ester. This is achieved using an aluminum-mediated amidation protocol. While trimethylaluminum ( AlMe3​ ) is the traditional choice (Weinreb amidation), it is highly pyrophoric. We recommend using DABAL-Me3 (an air-stable adduct of AlMe3​ and DABCO). DABAL-Me3 safely forms an activated aluminum-amide complex that readily attacks the sterically hindered ester [1].

Protocol: DABAL-Me3 Mediated Amidation

Self-Validating Check: The reaction mixture should turn homogeneous upon the formation of the aluminum-amide complex at 40 °C.

  • Complex Formation: In an oven-dried flask under N2​ , add DABAL-Me3 (1.2 equiv) and the desired primary/secondary amine (1.2 equiv).

  • Activation: Add anhydrous THF to achieve a 0.5 M concentration. Stir the mixture at 40 °C for 1 hour to pre-form the active aluminum-amide complex.

  • Coupling: Add Ethyl 6-morpholinopyridine-2-carboxylate (1.0 equiv) as a solution in a minimal amount of anhydrous THF.

  • Heating: Elevate the temperature to 65 °C (reflux) and stir for 12–24 hours until TLC/LCMS indicates complete consumption of the ester.

  • Quench: Cool to 0 °C and carefully quench by dropwise addition of 1M HCl (for neutral products) or saturated aqueous Rochelle's salt (to prevent emulsion formation). Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Electrophilic Aromatic Substitution: Halogenation at C5

Q: I need to brominate the pyridine ring to set up a cross-coupling reaction, but standard Br2​ /AcOH yields no product. Where does bromination occur, and how can I force the reaction?

A: Regioselectivity in this molecule is governed by competing electronic effects. The C6-morpholine group (+M effect) activates the ortho (C5) and para (C3) positions. Conversely, the C2-ester (-M, -I effects) deactivates C3 and C5. Because C3 is directly adjacent to the electron-withdrawing ester, it is highly electron-deficient. Consequently, EAS is electronically directed to the C5 position .

However, C5 is severely sterically shielded by the adjacent bulky morpholine ring. Standard bromination conditions lack the electrophilic potency to overcome this steric barrier.

The Solution: Utilize N-Bromosuccinimide (NBS) activated by Trifluoroacetic acid (TFA) . TFA protonates the pyridine nitrogen, altering the electronic distribution, but more importantly, it highly activates NBS to form a potent " Br+ " equivalent capable of penetrating the steric shield at C5 [2].

Protocol: Regioselective C5-Bromination

Self-Validating Check: The addition of NBS should result in a distinct color change (often deep yellow/orange), indicating the generation of the active brominating species.

  • Preparation: Dissolve Ethyl 6-morpholinopyridine-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Acidification: Add TFA (1.2 equiv) dropwise at room temperature and stir for 10 minutes to ensure complete protonation.

  • Bromination: Cool the flask to 0 °C. Add NBS (1.1 equiv) portion-wise over 15 minutes to minimize polybromination and oxidative side reactions.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor via LCMS.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy unreacted electrophiles. Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry, and purify via flash chromatography.

Palladium-Catalyzed Cross-Coupling at C5

Q: After successfully synthesizing the C5-bromide, my Suzuki-Miyaura couplings with arylboronic acids stall. How do I overcome the steric hindrance during the catalytic cycle?

A: The C5-bromide is flanked by the bulky C6-morpholine group. This extreme steric crowding impedes the approach of the palladium-phosphine complex during the oxidative addition step and severely hinders the subsequent transmetalation step. Standard ligands like PPh3​ or dppf are either too small to force reductive elimination or not electron-rich enough to drive oxidative addition into the hindered C-Br bond.

The Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands), specifically XPhos or SPhos . These ligands are structurally engineered for sterically demanding substrates. Their highly electron-rich dicyclohexylphosphino group accelerates oxidative addition, while their flexible biphenyl backbone creates a dynamic steric pocket that forces the two coupling partners together, drastically accelerating reductive elimination [3].

Table 1: Ligand Comparison for Sterically Hindered Suzuki Couplings
LigandStructure TypeOxidative Addition RateReductive Elimination RateEfficacy for C5-Hindered Pyridines
PPh3​ Monodentate TriarylSlowSlowPoor (Often stalls)
dppf Bidentate FerrocenylModerateModerateLow (High catalyst loading needed)
SPhos DialkylbiarylFastFastHigh (Good for ortho-substituted)
XPhos Bulky DialkylbiarylVery FastVery FastExcellent (Optimal for extreme bulk)
Protocol: Suzuki Coupling with XPhos

Self-Validating Check: The reaction mixture should transition from a dark reddish-brown (active Pd(0)) to a lighter color as the catalytic cycle turns over, without precipitating black Pd metal (Pd black).

  • Setup: Charge a Schlenk flask with the C5-bromo intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Atmosphere: Evacuate the flask and backfill with dry N2​ (Repeat 3x).

  • Solvent: Add a degassed mixture of 1,4-dioxane/ H2​O (4:1 v/v) to achieve a 0.1 M concentration. The water is critical for dissolving the base and facilitating transmetalation.

  • Reaction: Heat the mixture at 90 °C for 12 hours under vigorous stirring.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Visualizing the Workflows and Mechanisms

G SM Ethyl 6-morpholinopyridine- 2-carboxylate Amidation C2-Ester Amidation (DABAL-Me3) SM->Amidation Primary/Secondary Amine Bromination C5-Bromination (NBS / TFA) SM->Bromination Electrophilic Activation AmideProd 6-Morpholinopyridine- 2-carboxamide Amidation->AmideProd BromoProd Ethyl 5-bromo-6-morpholino- pyridine-2-carboxylate Bromination->BromoProd Coupling Suzuki Coupling (Pd / XPhos) BromoProd->Coupling Arylboronic Acid FinalProd C5-Aryl Substituted Derivative Coupling->FinalProd

Divergent functionalization workflow for Ethyl 6-morpholinopyridine-2-carboxylate.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Steric clash with C6-Morpholine Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII XPhos electron-richness overcomes barrier TransMet Transmetalation Facilitated by Base PdII->TransMet PdII_Aryl Pd(II) Diaryl Complex TransMet->PdII_Aryl RedElim Reductive Elimination Accelerated by XPhos bulk PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting steric resolution via XPhos ligand.

References

  • Novak, A., Humphreys, L. D., Walker, M. D., & Woodward, S. (2006). Amide bond formation using an air-stable source of AlMe3. Tetrahedron Letters, 47(32), 5767-5769. URL: [Link]

  • Podder, S., Choudhury, J., Roy, U. K., & Roy, S. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(18), 11025-11114. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL: [Link]

Best storage conditions to prevent Ethyl 6-morpholinopyridine-2-carboxylate degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical building blocks and pharmaceutical intermediates. This comprehensive application note and troubleshooting guide is designed for researchers and drug development professionals handling Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9).

Due to its specific structural features—a picolinate ester coupled with a morpholine ring—this compound requires stringent storage protocols to prevent premature degradation. Below, we detail the mechanistic causes of instability, answer frequently asked questions, and provide field-proven, self-validating protocols to ensure the integrity of your material.

Part 1: Core Degradation Mechanisms (The "Why")

To effectively store Ethyl 6-morpholinopyridine-2-carboxylate, one must first understand the chemical vulnerabilities inherent to its molecular architecture. The compound degrades primarily via two distinct pathways:

1. Coordination-Assisted Ester Hydrolysis Picolinate esters (pyridine-2-carboxylates) are uniquely susceptible to hydrolysis compared to standard aliphatic or aromatic esters[1]. The nitrogen atom in the pyridine ring can readily coordinate with trace transition metals (such as Cu²⁺ or Fe³⁺) or become protonated in mildly acidic environments. This coordination withdraws electron density from the adjacent ester carbonyl, drastically increasing its electrophilicity and accelerating nucleophilic attack by residual water[2][3]. The result is the rapid cleavage of the ethyl group, yielding 6-morpholinopyridine-2-carboxylic acid and ethanol.

2. Morpholine Ring Oxidation The morpholine moiety contains a tertiary amine ether structure that is highly sensitive to atmospheric oxygen and photo-oxidation. Exposure to air, light, or trace peroxides in solvents can trigger the oxidation of the morpholine nitrogen, forming a highly polar N-oxide derivative (analogous to the formation of N-methylmorpholine N-oxide)[4]. This alters the compound's solubility, lipophilicity, and biological activity.

Degradation Target Ethyl 6-morpholinopyridine-2-carboxylate (Intact) Hydrolysis Ester Hydrolysis (Moisture, Trace Acid/Base/Metal) Target->Hydrolysis H2O Oxidation Amine Oxidation (O2, Peroxides, Light) Target->Oxidation [O] AcidProd 6-Morpholinopyridine-2-carboxylic Acid + Ethanol Hydrolysis->AcidProd NOxideProd Morpholine N-oxide Derivative Oxidation->NOxideProd

Figure 1: Primary degradation pathways of Ethyl 6-morpholinopyridine-2-carboxylate.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO has started to precipitate and change color. What happened? A: This is a classic hallmark of ester hydrolysis. The degradation product, 6-morpholinopyridine-2-carboxylic acid, has a significantly different solubility profile than the parent ethyl ester. If your DMSO was not strictly anhydrous (DMSO is highly hygroscopic), the absorbed water—potentially catalyzed by trace impurities or temperature fluctuations—hydrolyzed the ester[1]. Self-Validation Check: Run an LC-MS on the precipitated solid; an[M-H]⁻ peak corresponding to the carboxylic acid mass confirms hydrolysis.

Q2: Can I store this compound in aqueous buffers for ongoing in vitro assays? A: No. Aqueous storage is highly discouraged. In physiological buffers (e.g., pH 7.4), picolinate esters undergo steady hydrolysis[3]. If trace metals are present in your buffer, this reaction is exponentially accelerated[2]. Always prepare aqueous solutions fresh immediately before the experiment and discard any unused portion.

Q3: Does light exposure actually matter for a solid powder? A: Yes. While the solid state is more stable than a solution, the morpholine ring is susceptible to photo-oxidation[4]. Prolonged exposure to ambient laboratory lighting can induce a yellowing of the powder, indicating the formation of N-oxide impurities. Always store in amber vials or wrap containers in aluminum foil[5].

Part 3: Quantitative Stability Data

The following table summarizes the expected stability (defined as >95% purity retention) of Ethyl 6-morpholinopyridine-2-carboxylate under various laboratory conditions.

Storage ConditionFormatAtmosphereEst. Stability (t_90)Primary Degradation Risk
-20°C, Dark Solid PowderArgon / N₂> 24 MonthsNone (Optimal Condition)
4°C, Dark Solid PowderAmbient Air6 - 12 MonthsSlow Oxidation / Moisture
25°C, Light Solid PowderAmbient Air< 3 MonthsPhoto-oxidation (Yellowing)
-80°C, Dark Solution (DMSO)Argon Headspace12 MonthsMoisture ingress (Hydrolysis)
25°C, pH 7.4 Solution (Aq Buffer)Ambient Air< 24 HoursRapid Hydrolysis

Part 4: Standard Operating Procedures (SOPs) for Storage

To ensure trust in your experimental data, every protocol must act as a self-validating system. Follow these step-by-step methodologies to preserve the integrity of your material.

Protocol A: Aliquoting and Long-Term Storage of Bulk Solid

Objective: Prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen.

  • Equilibration: Upon receiving the material on dry ice, allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, guaranteeing future hydrolysis.

  • Environment: Transfer the vial to a glove box purged with Argon or high-purity Nitrogen.

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials (e.g., 5 mg or 10 mg per vial).

  • Sealing: Cap the vials tightly with PTFE-lined septa while still inside the inert atmosphere.

  • Storage: Place the aliquoted vials inside a secondary container with a self-indicating desiccant (e.g., Drierite). Store the secondary container at -20°C.

Protocol B: Preparation of Anhydrous Stock Solutions

Objective: Create stable liquid aliquots for high-throughput screening or repeated biological assays.

  • Solvent QC: Use only newly opened, septum-sealed anhydrous DMSO or DMF (water content < 0.005%). Validation: Verify the solvent's anhydrous state by checking for a water peak (~3.3 ppm in DMSO-d6) via ¹H-NMR prior to use.

  • Dissolution: Inject the anhydrous solvent directly into the single-use amber vial containing the solid compound through the PTFE septum to prevent air exposure. Vortex gently until fully dissolved.

  • Aliquoting (If necessary): If the resulting volume must be split, do so rapidly under a stream of Argon.

  • Storage: Flash-freeze the solution aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

StorageWorkflow Start Bulk Material Receipt Decision Storage Format? Start->Decision Solid Solid Powder Decision->Solid Long-term Solution Stock Solution Decision->Solution Frequent Use SolidPrep Purge with Ar/N2 Add Desiccant Solid->SolidPrep SolPrep Dissolve in Anhydrous DMSO Solution->SolPrep SolidStore Store at -20°C Dark & Dry SolidPrep->SolidStore SolAliq Create Single-Use Aliquots SolPrep->SolAliq SolStore Store at -80°C Argon Headspace SolAliq->SolStore

Figure 2: Recommended workflow for solid and solution storage to maximize stability.

References

  • Templated Metal Catalysis for Single Nucleotide Specific DNA Sequence Detection. Journal of the American Chemical Society (JACS). Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • A Near-Infrared Ratiometric Fluorescent Probe for Detecting Endogenous Cu2+ in the Brain. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Scale-Up Production of Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9)[1]. This guide is designed for process chemists and drug development professionals transitioning this critical API intermediate from bench-scale discovery to multi-kilogram pilot production.

Scaling up Nucleophilic Aromatic Substitution (SNAr) reactions introduces complex thermal, kinetic, and safety variables. This document provides a causality-driven framework to ensure safe, high-yield, and reproducible manufacturing.

Process Overview & Mechanistic Rationale

The synthesis relies on the SNAr displacement of the chloride leaving group on Ethyl 6-chloropyridine-2-carboxylate (CAS: 21190-89-6)[2] by the secondary amine, morpholine. While highly efficient, the formation of the new C-N bond is strongly exothermic.

Workflow SM Ethyl 6-chloropyridine-2-carboxylate (CAS: 21190-89-6) Reaction SNAr Reaction Controlled Dosing at 60-90°C SM->Reaction Reagents Morpholine + K2CO3 (Nucleophile & Base) Reagents->Reaction Quench Aqueous Quench (Exotherm Control) Reaction->Quench Monitor Temp Cryst Crystallization (EtOH/H2O) Quench->Cryst Phase Separation Product Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) Cryst->Product >98% Purity

Figure 1: Synthesis workflow for Ethyl 6-morpholinopyridine-2-carboxylate.

Frequently Asked Questions (FAQs): Scale-Up & Safety

Q1: Why do we observe thermal runaway during the SNAr scale-up, and how can it be prevented? Causality: In small-scale reactions, the high surface-area-to-volume ratio allows for rapid heat dissipation. At a multi-kilogram scale, heat transfer is severely limited. As the exothermic SNAr reaction proceeds, trapped heat accelerates the reaction kinetics, creating a positive feedback loop that can lead to thermal runaway[3]. Solution: Transition from batch to semi-batch processing. Charge the reactor with the electrophile and solvent first, then dose the morpholine at a controlled rate while maintaining active jacket cooling.

Q2: Which solvent system is optimal for balancing safety and yield? Causality: Dimethyl sulfoxide (DMSO) is preferred over Dimethylformamide (DMF) because it accelerates the SNAr reaction via its polar aprotic nature without the toxicity profile of DMF. However, DMSO can undergo violent decomposition if heated near its boiling point in the presence of a base. Solution: Maintain the internal reaction temperature strictly below 100°C. If possible, choose solvents that will boil before the product decomposes to prevent the formation of tar and impurities[3].

Q3: How do we manage gas evolution during the reaction? Causality: We utilize potassium carbonate ( K2​CO3​ ) as an acid scavenger. The neutralization of the morpholine hydrochloride byproduct can trap CO2​ if trace water is present, generating dangerous internal pressure. Solution: Ensure the reactor is equipped with wide-mouth venting to facilitate the massive gas evolution if an emergency arises, and maintain at least 30% headspace in the reactor[3].

Troubleshooting Guide: Diagnostics & Resolutions

IssueSymptomRoot CauseResolution
Incomplete Conversion HPLC shows >5% unreacted starting material after 12h.Morpholine volatility. Continuous sweeping with inert gas can deplete the amine (BP: 129°C) before the reaction completes.Ensure a slight excess of morpholine (2.0 eq) and use a sealed reactor with a highly efficient reflux condenser.
Product Discoloration Isolated product is dark brown instead of off-white.Localized overheating (hot spots) causing solvent degradation or side-product formation[3].Utilize a lab jack to elevate vessel heat sources so they can be removed quickly if thermal runaway occurs[3]. Switch purification to EtOH/Water crystallization to reject colored impurities.
Filter Cake Clogging Extremely slow filtration during the aqueous quench.Rapid precipitation trapping DMSO within the crystal lattice, forming a sticky amorphous mass.Control the anti-solvent (water) addition rate. Seed the mixture at the cloud point to force controlled crystalline growth.

Validated Step-by-Step Methodology (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed past a validation checkpoint if the specified criteria are not met.

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Validate all equipment before use to ensure it is working as planned[3]. Purge the system with Nitrogen.

  • Initial Charge: Add 1.00 kg (5.39 mol) of Ethyl 6-chloropyridine-2-carboxylate[2] and 4.0 L of anhydrous DMSO. Stir at 150 RPM until complete dissolution.

  • Base Addition: Add 0.89 kg (6.46 mol, 1.2 eq) of finely powdered anhydrous K2​CO3​ . Ensure adequate ventilation and avoid dust formation during the transfer of solid reagents[4].

  • Controlled Dosing (Critical Safety Step): Heat the reactor jacket to 60°C. Begin dropwise addition of 0.94 kg (10.78 mol, 2.0 eq) of Morpholine via the addition funnel over 2 hours.

    • Validation Checkpoint: Monitor the internal temperature ( Tint​ ). It must not exceed 85°C. If Tint​ reaches 80°C, immediately pause the addition and maximize jacket cooling.

  • Reaction Maturation: Once addition is complete, raise the jacket temperature to 90°C and stir for 12 hours.

  • Quench & Workup: Cool the reactor to 20°C. Slowly add 5.0 L of chilled Deionized (DI) water (5°C).

    • Causality: Water addition is highly exothermic when mixing with DMSO. Slow addition neutralizes the heat of mixing and initiates controlled product precipitation.

  • Isolation: Filter the resulting suspension through a Nutsche filter. Wash the filter cake with 2.0 L of cold water to remove residual DMSO and morpholine salts.

  • Purification (Crystallization): Dissolve the crude wet cake in 3.0 L of warm Ethanol (60°C). Slowly add 1.0 L of water and cool to 5°C at a rate of 10°C/hour.

  • Drying: Dry the crystalline solid in a vacuum oven at 45°C until constant weight.

    • Validation Checkpoint: Expected Yield is ~1.08 kg (85%). Purity must be >98% by HPLC before downstream processing.

Quantitative Scale-Up Metrics

Summarizing the critical shifts in physical parameters when moving from bench to pilot scale:

Scale-Up ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Safety Implication
Reagent Dosing All-at-once (Batch)Dropwise over 2hPrevents thermal runaway by controlling the reaction rate of the highly exothermic SNAr[3].
Cooling Mechanism Passive (Ambient air)Active (Jacketed chiller)Large volume-to-surface-area ratio requires active heat removal to prevent solvent boiling[3].
Headspace Volume 10% of flask>30% of reactorAccommodates potential gas evolution ( CO2​ ) and prevents over-pressurization[3].
Quench Temperature AmbientChilled (5°C)Neutralizes the heat of mixing when water is added to the polar aprotic solvent.

Safety & Hazard Mitigation Logic

SafetyLogic ScaleUp Scale-Up SNAr Reaction Hazard1 Thermal Runaway (Exothermic) ScaleUp->Hazard1 Hazard2 Gas Evolution (CO2 Generation) ScaleUp->Hazard2 Hazard3 Solvent Degradation (Tar Formation) ScaleUp->Hazard3 Control1 Semi-Batch Dosing & Active Jacket Cooling Hazard1->Control1 Mitigation Control2 Wide-Mouth Venting & >30% Headspace Hazard2->Control2 Mitigation Control3 Strict Temp Limits (<100°C) Hazard3->Control3 Mitigation

Figure 2: Hazard mitigation logic for scaling up exothermic SNAr reactions.

References

  • ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYL
  • Scale up reactions Guideline - KAUST Health & Safety KAUST
  • Ethyl 6-chloropyridine-2-carboxyl
  • SAFETY DATA SHEET - Morpholinyl Pyridine Deriv

Sources

Technical Support Center: Minimizing Ester Hydrolysis in Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical degradation pathway encountered during the storage of Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9).

Because this compound features a highly activated picolinate (pyridine-2-carboxylate) core, it is exceptionally sensitive to environmental moisture. This guide synthesizes mechanistic chemistry with field-proven methodologies to help you establish a self-validating storage system that guarantees the long-term integrity of your compound.

Part 1: Core Mechanistic FAQs

Q1: Why is Ethyl 6-morpholinopyridine-2-carboxylate degrading into a free acid even when stored as a dry powder? A1: Solid-state ester hydrolysis is primarily driven by adsorbed atmospheric moisture. Esters undergo hydrolysis via a bimolecular reaction involving 1[1]. However, pyridine-2-carboxylates degrade much faster than standard aliphatic esters. The nitrogen atom in the pyridine ring acts as a hydrogen-bond acceptor, drawing in water molecules and positioning them favorably for a nucleophilic attack on the adjacent C2-carbonyl carbon. This proximity effect (anchimeric assistance) dramatically lowers the activation energy required for hydrolysis, making the ester2[2].

Q2: How do trace impurities in my storage vials affect the stability of this compound? A2: Ester hydrolysis is catalyzed by both acids (H⁺) and bases (OH⁻), and the neutral hydrolysis pathway can even be initiated by 3[3]. Standard soda-lime glass vials can leach trace alkali (silicates), creating a micro-environment of elevated pH on the glass surface. When combined with trace moisture, this basic micro-environment rapidly catalyzes the irreversible cleavage of the ethyl ester into 6-morpholinopyridine-2-carboxylic acid and ethanol.

Q3: What analytical symptoms indicate that hydrolysis has occurred? A3: You can definitively diagnose hydrolysis through the following QC checks:

  • LC-MS: A mass shift from the intact ester ( [M+H]+=237.1 ) to the free acid ( [M+H]+=209.1 ).

  • ¹H NMR: The disappearance of the ethyl group signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the emergence of a broad carboxylic acid proton signal.

HydrolysisMechanism A Ethyl 6-morpholinopyridine-2-carboxylate (Intact Ester) B H2O Nucleophilic Attack (Catalyzed by H+ or OH-) A->B Atmospheric Moisture C Tetrahedral Intermediate (Pyridine N-assisted stabilization) B->C Reversible Addition D 6-Morpholinopyridine-2-carboxylic acid + Ethanol C->D Irreversible Cleavage

Mechanistic pathway of pyridine-2-carboxylate hydrolysis driven by moisture and anchimeric assistance.

Part 2: Quantitative Impact of Storage Conditions

To illustrate the causality between environmental control and compound longevity, the following table summarizes the pseudo-first-order degradation kinetics of the ester under various storage parameters.

Storage TemperatureAtmosphereContainer Cap TypeAmbient Moisture ExposureEstimated Half-Life ( t1/2​ )Hydrolysis Risk Level
25°C (Room Temp)AirStandard PolyethyleneHigh< 3 MonthsCritical
4°C (Fridge)AirStandard PolyethyleneModerate~ 6-8 MonthsHigh
-20°C (Freezer)AirPTFE-LinedLow> 24 MonthsLow
-20°C (Freezer)ArgonPTFE-LinedNone (Desiccated)> 60 MonthsNegligible

Part 3: Self-Validating Storage Protocol

To completely arrest degradation, you must eliminate the primary reactant (water) and the kinetic driver (thermal energy). The following step-by-step methodology ensures a 4[4]. This protocol is designed as a self-validating system, meaning it includes built-in analytical checkpoints to prove the workflow was successful.

Step-by-Step Methodology

Step 1: Residual Moisture Removal (Lyophilization)

  • Action: Place the synthesized or purchased Ethyl 6-morpholinopyridine-2-carboxylate under high vacuum (lyophilizer or Schlenk line) for a minimum of 12 hours.

  • Causality: Removes trace solvent and adsorbed atmospheric water that initiates the autoionization hydrolysis pathway.

  • Validation Check: Perform a Karl Fischer (KF) titration on a 5 mg sample. The system is validated only if water content is < 0.1% w/w . If > 0.1%, repeat drying.

Step 2: Aliquoting into Inert Glassware

  • Action: Transfer the dry powder into Type I Amber Borosilicate Glass vials.

  • Causality: Type I borosilicate prevents the leaching of alkaline silicates (which act as base catalysts), while amber glass prevents potential photo-degradation.

Step 3: Inert Gas Purging

  • Action: Backfill the vials with Argon gas using a gentle stream for 15-20 seconds.

  • Causality: Argon is heavier than air and effectively displaces oxygen and moisture-laden atmospheric air from the headspace of the vial.

Step 4: Sealing with PTFE

  • Action: Cap the vials tightly using strictly PTFE-lined caps , followed by an external wrap of Parafilm.

  • Causality: Polyethylene or standard rubber septa are permeable to moisture over time. PTFE (Teflon) is highly inert and non-hygroscopic, forming an impermeable moisture barrier.

Step 5: Cold Storage & Sentinel Monitoring

  • Action: Store the sealed vials in a -20°C freezer.

  • Validation Check: Prepare one "Sentinel Vial" containing 10 mg of the compound. Every 3 months, run an LC-MS QC check on the sentinel vial to confirm the absence of the 209.1 m/z free-acid peak. If the sentinel remains pure, the main batch is validated as stable.

StorageWorkflow S1 1. High-Vacuum Drying (KF Titration <0.1% H2O) S2 2. Aliquot into Type I Amber Borosilicate S1->S2 S3 3. Purge with Argon (Displace Moisture) S2->S3 S4 4. Seal with PTFE Caps & Parafilm S3->S4 S5 5. Store at -20°C (Sentinel QC Check) S4->S5

Self-validating experimental workflow for the long-term, moisture-free storage of sensitive esters.

References
  • Drug stability | Basicmedical Key Source: Basicmedical Key URL
  • Preventing the hydrolysis of isoamyl propionate during storage Source: Benchchem URL
  • Pyridine-Carboxylate Complexes of Platinum.
  • Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways Source: ACS Publications URL

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for resolving common solubility issues encountered with Ethyl 6-morpholinopyridine-2-carboxylate in aqueous media. As a weakly basic compound with lipophilic characteristics, achieving and maintaining its desired concentration in aqueous buffers for biological assays or formulation development can be challenging. This center offers a structured approach to understanding and overcoming these hurdles.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and initial problems researchers face.

Q1: I dissolved my Ethyl 6-morpholinopyridine-2-carboxylate in buffer, but it immediately precipitated. What is happening?

A1: This is a classic sign of exceeding the compound's equilibrium solubility in the chosen aqueous medium. Ethyl 6-morpholinopyridine-2-carboxylate is a weak base and is expected to have low intrinsic aqueous solubility. The precipitation occurs when the concentration of the compound is higher than its solubility limit under the specific conditions of pH, temperature, and buffer composition.

  • Causality: The molecule contains a pyridine ring and a morpholine group, both of which are basic, alongside a relatively non-polar ethyl ester group.[1] This structure leads to pH-dependent solubility. At neutral or alkaline pH, the molecule is uncharged and less soluble. Direct dilution of a concentrated organic stock solution (like DMSO) into an aqueous buffer can cause the compound to "crash out" as it is rapidly transferred to a solvent in which it is poorly soluble.[2]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous medium is the most critical factor governing the solubility of Ethyl 6-morpholinopyridine-2-carboxylate.

  • Mechanism: The compound has two basic nitrogen centers: one on the pyridine ring and one on the morpholine ring.

    • The pyridine nitrogen has a pKa of approximately 5.2.[3][4]

    • The morpholine nitrogen has a pKa of approximately 8.3-8.5.[5]

  • Explanation: In acidic solutions (pH < 5), both nitrogen atoms can be protonated, forming a positively charged cation (a salt). This charged species is significantly more polar and, therefore, more soluble in water.[6][7] As the pH increases towards neutral and into the basic range, the molecule becomes deprotonated, returning to its less soluble, neutral form. Weakly basic drugs typically exhibit high solubility in the low pH of the stomach and are prone to precipitation in the less acidic environment of the small intestine.[8][9]

Q3: What is the best starting approach to solubilize this compound for an in vitro assay?

A3: The most common and practical approach is to first create a high-concentration stock solution in an organic solvent and then dilute this stock into your final aqueous medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[10]

  • Best Practice:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

    • For your experiment, dilute this stock into your pre-warmed (37°C) aqueous buffer or cell culture medium.

    • Crucially, ensure the final concentration of DMSO in your assay is kept to a minimum, ideally ≤0.1% and almost always below 0.5% (v/v), as higher concentrations can be toxic to cells.[11][12]

    • Add the DMSO stock dropwise while vortexing or stirring the aqueous medium to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.[2]

Q4: My compound seems to be losing activity or degrading in my aqueous buffer over time. What could be the cause?

A4: The ethyl ester functional group in the molecule is susceptible to hydrolysis, especially under basic or, to a lesser extent, acidic conditions.[13]

  • Mechanism of Degradation:

    • Base-Catalyzed Hydrolysis: This reaction is generally faster and irreversible.[14][15] In buffers with a pH > 7.5, hydroxide ions can attack the ester, cleaving it to form the corresponding carboxylate salt and ethanol.

    • Acid-Catalyzed Hydrolysis: This reaction is also possible but is typically slower and reversible.[16]

  • Recommendation: For prolonged experiments, it is crucial to assess the chemical stability of the compound in your chosen buffer. Prepare fresh solutions before each experiment and consider performing a time-course analysis using an analytical method like HPLC to quantify the parent compound and detect the appearance of the carboxylic acid degradant.

Section 2: Systematic Troubleshooting Workflow

If initial attempts to solubilize the compound fail, a more systematic approach is required. The following workflow provides a logical progression for identifying a suitable formulation.

graph TD; A[Start: Solubility Issue] --> B{Characterize Compound}; B --> C[Determine pH-Solubility Profile]; C --> D{Is solubility sufficient at a tolerable pH?}; D -- Yes --> E[Optimize Final Formulation & Validate]; D -- No --> F[Screen Solubilization Enhancers]; F --> G[Co-solvent Screening]; F --> H[Surfactant Screening]; F --> I[Cyclodextrin Screening]; G --> J{Success?}; H --> J; I --> J; J -- Yes --> E; J -- No --> K[Advanced Formulation (e.g., Solid Dispersion, LBDDS)]; E --> L[End: Soluble & Stable Formulation];
Troubleshooting workflow for solubility enhancement.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key experiments outlined in the workflow.

Protocol 1: Determining the pH-Dependent Solubility Profile

This protocol establishes the compound's solubility at various pH levels, which is fundamental to any solubilization strategy.

  • Materials:

    • Ethyl 6-morpholinopyridine-2-carboxylate (solid)

    • A series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10)

    • Vials, shaker/incubator, microcentrifuge, syringes, and 0.22 µm filters

    • Validated analytical method (e.g., HPLC-UV).[17][18]

  • Methodology:

    • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The excess should be sufficient to ensure a saturated solution with visible solid remaining.

    • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation post-sampling.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

    • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol helps identify a suitable co-solvent and its optimal concentration to enhance solubility in a specific buffer (e.g., PBS at pH 7.4).

  • Materials:

    • Concentrated stock solution of the compound in DMSO (e.g., 50 mM)

    • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Methodology:

    • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 30% v/v of ethanol, PG, or PEG 400 in PBS).

    • To each mixture, add a small aliquot of the DMSO stock solution to achieve a target final concentration that is known to be problematic (e.g., 100 µM).

    • Vortex each solution immediately after adding the stock.

    • Visually inspect for precipitation immediately and after a set period (e.g., 2 hours) at room temperature.

    • For promising systems (no visible precipitation), confirm the concentration using a suitable analytical method to ensure the compound has remained in solution.

Section 4: Data Summary & Reference Tables

The following tables provide reference data to guide experimental design.

Table 1: Physicochemical Properties of Ethyl 6-morpholinopyridine-2-carboxylate

PropertyValueSource / Comment
Molecular FormulaC₁₂H₁₆N₂O₃[1]
Molecular Weight236.27 g/mol [1]
Predicted LogP1.16[1] (Indicates moderate lipophilicity)
pKa (Pyridine)~5.2[3][4][19] (Weakly basic)
pKa (Morpholine)~8.4[5][20] (Moderately basic)

Table 2: General Solubilization Strategies

StrategyMechanismProsCons
pH Adjustment Protonates basic centers to form a more soluble salt.Highly effective for ionizable compounds; simple to implement.May not be compatible with physiological pH; can affect compound stability.[21]
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.[22]Simple, effective for moderate increases in solubility.High concentrations can be toxic in cell-based assays; risk of precipitation upon dilution.[23]
Surfactants Form micelles that encapsulate the hydrophobic drug molecule.Can significantly increase apparent solubility.Can interfere with biological assays; potential for toxicity.[22]
Cyclodextrins Form inclusion complexes where the drug is held within the hydrophobic cavity of the cyclodextrin.[24][25]Low toxicity (especially HP-β-CD); can improve stability.[26]Can be expensive; complex formation is specific to drug and cyclodextrin type.
Advanced Methods Solid dispersions, co-crystals, nanosuspensions, lipid-based systems.[27][28]Can achieve very high drug loading and significant bioavailability enhancement.Require specialized formulation expertise and equipment.

Section 5: References

  • Hu, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Joshi, S. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. IntechOpen. Available at: [Link]

  • Madaan, T., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.com. Available at: [Link]

  • Hu, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Morpholine. PubChem. Available at: [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctoresonline.org. Available at: [Link]

  • Abarca-Cabrera, L., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Ataman Kimya. Available at: [Link]

  • Merck Index. (n.d.). Morpholine. Merck Index. Available at: [Link]

  • Loftsson, T., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • Valavi, M., et al. (2022). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. ScienceDirect. Available at: [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (MORFOLİN). Ataman Kimya. Available at: [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Available at: [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Chemsrc. (2025). ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. Chemsrc.com. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Nohta, H., et al. (1993). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. Available at: [Link]

  • Talele, P. P., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]

  • Pearson. (2022). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. Available at: [Link]

  • Kildegaard, K. R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Czeleń, P., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-formylpyridine-2-carboxylate. PubChem. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl morpholine-2-carboxylate. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8). Cheméo. Available at: [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Google Patents. Available at:

Sources

Validation & Comparative

Ethyl 6-morpholinopyridine-2-carboxylate vs methyl 6-morpholinopyridine-2-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Reactivity Comparison: Ethyl vs. Methyl 6-Morpholinopyridine-2-carboxylate

In the development of targeted therapeutics, such as KIF18A inhibitors and novel kinase antagonists, 6-morpholinopyridine-2-carboxylates serve as critical synthetic building blocks. While the choice between a methyl and an ethyl ester protecting group may appear trivial, it fundamentally dictates the kinetic profile of downstream nucleophilic acyl substitutions.

This guide provides an in-depth, objective comparison of Ethyl 6-morpholinopyridine-2-carboxylate and Methyl 6-morpholinopyridine-2-carboxylate , analyzing their reactivity profiles, structural causality, and optimal experimental applications.

Structural Causality and Electronic Profiling

Both compounds feature a pyridine ring substituted with a morpholine moiety at the 6-position and an ester group at the 2-position. The morpholine nitrogen's lone pair delocalizes into the pyridine π -system, increasing the electron density of the aromatic ring. This resonance effect makes the carbonyl carbon at the 2-position less electrophilic than that of an unsubstituted picolinate. Consequently, the choice of the ester alkyl group becomes a primary lever for tuning reactivity.

The reactivity difference between the methyl and ethyl variants is governed by two core principles:

  • Steric Hindrance: Nucleophilic acyl substitution proceeds via a tetrahedral intermediate. The methyl group's smaller van der Waals radius significantly lowers the activation energy ( Ea​ ) required for the nucleophile to attack the carbonyl carbon compared to the bulkier ethyl group.

  • Leaving Group Ability & Inductive Effects: Methoxide is a marginally better leaving group than ethoxide. Furthermore, the additional electron-donating methyl group in the ethyl chain slightly increases the electron density at the carbonyl carbon, further dampening its electrophilicity.

As a result of these factors, methyl esters typically hydrolyze 2 to 3 times faster than their ethyl counterparts under identical aqueous alkaline conditions[1]. Furthermore, in direct amidation reactions, the lower boiling point of the methanol byproduct (65 °C) compared to ethanol (78 °C) allows for easier thermodynamic driving of the reaction to completion[2].

Quantitative Reactivity Comparison

The following table summarizes the physical properties and kinetic benchmarks of both compounds to aid in reagent selection.

Property / MetricMethyl 6-morpholinopyridine-2-carboxylateEthyl 6-morpholinopyridine-2-carboxylate
CAS Number 1822872-98-9[3]1061750-15-9[4]
Molecular Formula C₁₁H₁₄N₂O₃C₁₂H₁₆N₂O₃
Molecular Weight 222.24 g/mol 236.27 g/mol
Relative Hydrolysis Rate Fast (~2.5x to 3.0x baseline)[1]Baseline (1.0x)[1]
Amidation Conversion (6h, 80°C) >95% (Rapid byproduct evaporation)~70-85% (Requires longer heating)
Primary Application Rapid functionalization (Amidation/Hydrolysis)Stable intermediate preservation

Mechanistic Pathways

The diagram below illustrates the divergent kinetic pathways of the two esters when subjected to nucleophilic attack.

Reactivity M Methyl Ester (Fast Kinetics) T Tetrahedral Intermediate (Rate-Determining) M->T Low Steric Barrier E Ethyl Ester (Slow Kinetics) E->T High Steric Barrier H 6-Morpholinopyridine -2-carboxylic Acid T->H + OH- / H2O A 6-Morpholinopicolino -hydrazide T->A + NH2NH2

Nucleophilic acyl substitution pathways for picolinate esters.

Experimental Methodologies

The following protocols are designed as self-validating systems. Visual cues (precipitation) and analytical checkpoints (LC-MS) are integrated to ensure high trustworthiness and reproducibility.

Protocol A: Comparative Alkaline Hydrolysis

Objective: Synthesis of 6-Morpholinopyridine-2-carboxylic Acid (CAS: 554405-17-3)[5]. Causality Note: LiOH is preferred over NaOH/KOH to prevent the formation of highly hygroscopic salts, facilitating easier isolation of the free acid.

  • Dissolution: Dissolve 1.0 equivalent of the chosen ester in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of LiOH·H₂O in a single portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor the reaction via LC-MS.

    • Methyl Ester: Complete consumption of starting material typically occurs within 1.5 - 2 hours.

    • Ethyl Ester: May require 4 - 6 hours or mild heating (40 °C) to achieve >95% conversion.

  • Workup: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C.

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~3.5 (the isoelectric point of the product). A white to pale-yellow precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

Protocol B: Direct Hydrazinolysis (Amidation)

Objective: Synthesis of 6-morpholinopicolinohydrazide (A key precursor for heterocyclic drug scaffolds)[6].

Workflow S1 1. Dissolution (EtOH) S2 2. Hydrazine Addition S1->S2 S3 3. Heating (80°C, 6h) S2->S3 S4 4. Crystallization (0°C, 1h) S3->S4 S5 5. Filtration & Vacuum Dry S4->S5

Standardized experimental workflow for the amidation of picolinate esters.

  • Setup: In a round-bottom flask, suspend the methyl 6-morpholinopyridine-2-carboxylate (e.g., 18 mmol) in absolute ethanol (20 mL). Note: The methyl ester is strongly recommended here to maximize the reaction rate.

  • Nucleophile Addition: Add hydrazine hydrate (3.5 equivalents).

  • Reflux: Heat the mixture to 80 °C and stir for 6 hours. The lower boiling point of the displaced methanol helps drive the equilibrium forward[2].

  • Crystallization (Self-Validation): Cool the mixture to 0 °C and allow it to stand undisturbed for 1 hour. The formation of a dense precipitate confirms successful conversion and supersaturation of the hydrazide product[6].

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold ethanol (3 × 5 mL) to remove unreacted hydrazine, and dry under vacuum.

Strategic Selection Guide

  • Select the Methyl Ester when your synthetic route requires late-stage functionalization, direct amidation with weak nucleophiles, or rapid saponification under mild conditions to preserve sensitive functional groups elsewhere on the molecule.

  • Select the Ethyl Ester when the ester moiety must act as a robust protecting group that needs to survive multiple upstream synthetic transformations (e.g., harsh cross-coupling conditions) without undergoing premature hydrolysis.

References

  • ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9 | Chemsrc. Chemsrc.com.
  • Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate | 1822872-98-9 | C11H14N2O3 | Appchem. Appchemical.com.
  • 6-Morpholinopyridine-2-carboxylic Acid | 554405-17-3 | C10H12N2O3 | Appchem. Appchemical.com.
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Library of Medicine (PMC).
  • US20230382889A1 - Compounds for inhibiting kif18a. Google Patents.
  • Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications.

Sources

Validation of LC-MS/MS Methods for Ethyl 6-Morpholinopyridine-2-Carboxylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific molecular scaffolds, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) in biological matrices is paramount. Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) [3] is a critical structural motif frequently utilized in the synthesis of kinase inhibitors and neurological therapeutics.

This guide provides an authoritative, self-validating framework for quantifying this analyte in human plasma. As a Senior Application Scientist, I will objectively compare analytical platforms, explain the mechanistic causality behind our experimental choices, and provide a comprehensive validation protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [1].

Technology Comparison: Why LC-MS/MS?

When quantifying a small molecule (MW: 236.27 g/mol ) like Ethyl 6-morpholinopyridine-2-carboxylate in complex biological matrices, researchers typically evaluate three platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While the pyridine ring provides some UV absorbance, it overlaps heavily with endogenous plasma proteins and lipids, leading to poor selectivity. HRMS is excellent for untargeted metabolite identification but lacks the dynamic range and cost-efficiency required for high-throughput targeted quantitation. LC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard, offering unparalleled sensitivity and selectivity [2].

Table 1: Analytical Platform Comparison for Target Analyte
ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)HRMS (Q-TOF / Orbitrap)
Sensitivity (LLOQ) 1.0 ng/mL (Excellent)50.0 ng/mL (Poor)5.0 ng/mL (Good)
Selectivity in Plasma High (MRM filters noise)Low (Endogenous overlap)High (Exact mass filtering)
Linear Dynamic Range 4 to 5 logs 2 to 3 logs3 to 4 logs
Sample Prep Required Simple (Protein Precipitation)Complex (SPE or LLE required)Moderate (SPE preferred)
Primary Application Targeted PK/TK Quantitation Bulk purity analysisMetabolite identification

Mechanistic Insight: Ionization and MRM Logic

To build a self-validating system, we must understand why the mass spectrometer detects the molecule. Ethyl 6-morpholinopyridine-2-carboxylate possesses two highly basic nitrogen atoms (the morpholine nitrogen and the pyridine nitrogen).

By utilizing a mobile phase spiked with 0.1% Formic Acid, we force the protonation of these nitrogen atoms, making the molecule highly amenable to Positive Electrospray Ionization (ESI+) . The precursor ion generated is [M+H]+ at m/z 237.1 . Inside the collision cell, argon gas induces Collision-Induced Dissociation (CID). The weakest bonds break first: the loss of the ethyl ester group (-46 Da) yields the primary quantifier ion at m/z 191.1 , while the cleavage of the morpholine ring yields a qualifier ion at m/z 164.1 .

MRM_Logic Source ESI+ Source Protonation Q1 Q1: Isolation m/z 237.1 [M+H]+ Source->Q1 Ion Injection Q2 Q2: CID Argon Gas Q1->Q2 Precursor Selection Q3_1 Q3: Quantifier m/z 191.1 Q2->Q3_1 Loss of Ethyl Ester (-46 Da) Q3_2 Q3: Qualifier m/z 164.1 Q2->Q3_2 Morpholine Cleavage

Figure 1: ESI+ MRM fragmentation logic for Ethyl 6-morpholinopyridine-2-carboxylate.

Experimental Protocol

This protocol is designed to be a self-validating system. We utilize Protein Precipitation (PPT) because the 3:1 ratio of organic solvent to plasma effectively denatures binding proteins while keeping our relatively non-polar analyte in solution.

Step-by-Step Methodology
  • Internal Standard (IS) Preparation: Prepare a working solution of a stable isotope-labeled analog (e.g., Ethyl 6-morpholinopyridine-2-carboxylate-d8) at 50 ng/mL in Acetonitrile. Causality: The IS corrects for ionization suppression and injection volume variations [2].

  • Sample Extraction (PPT):

    • Aliquot 50 µL of human plasma (blank, calibration standard, or QC) into a 96-well plate.

    • Add 150 µL of the IS working solution (Acetonitrile) to precipitate proteins.

    • Vortex for 5 minutes at 1000 RPM.

    • Centrifuge at 4000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

  • Mass Spectrometry Conditions (MRM):

    • Polarity: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 450°C.

    • Analyte Transitions: m/z 237.1 191.1 (Quantifier, CE: 20V); m/z 237.1 164.1 (Qualifier, CE: 35V).

Bioanalytical Method Validation (ICH M10)

To ensure regulatory compliance for clinical or non-clinical studies, the method must be validated according to the FDA's ICH M10 guidelines [1]. The validation workflow follows a strict logical progression to ensure data integrity.

ICH_M10 Step1 1. Selectivity & Specificity Blank Matrix Assessment Step2 2. Calibration Curve Linearity & LLOQ Determination Step1->Step2 Step3 3. Accuracy & Precision Intra- / Inter-batch QCs Step2->Step3 Step4 4. Matrix Effect & Recovery IS Normalized Factor Step3->Step4 Step5 5. Stability Testing F/T, Benchtop, Autosampler Step4->Step5

Figure 2: Stepwise ICH M10 bioanalytical method validation workflow.

Validation Data Summaries (Representative Performance)

The following tables summarize the expected validation performance of the LC-MS/MS method, demonstrating compliance with ICH M10 acceptance criteria (Accuracy within ±15%, Precision 15%; LLOQ within ±20%).

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Evaluated using six replicates per concentration level across three separate analytical runs.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.0+4.28.5+6.110.2
LQC 3.0-2.15.4-1.86.7
MQC 50.0+1.53.2+2.04.1
HQC 80.0-0.82.9-1.13.5
Table 3: Matrix Effect and Extraction Recovery

Matrix effect evaluated using the IS-normalized matrix factor (MF) in 6 independent lots of human plasma.

QC LevelIS-Normalized Matrix Effect (%)Extraction Recovery (%)CV of Matrix Factor (%)
LQC (3.0 ng/mL) 94.588.24.1
HQC (80.0 ng/mL) 96.189.52.8
Table 4: Stability Data in Human Plasma

Stability is established if the percentage remaining is within ±15% of the nominal concentration.

Storage ConditionDurationLQC (3.0 ng/mL) % RemainingHQC (80.0 ng/mL) % Remaining
Benchtop (Room Temp) 24 Hours98.299.1
Freeze-Thaw (-80°C) 3 Cycles95.497.3
Autosampler (4°C) 48 Hours99.5101.2
Long-Term (-80°C) 30 Days94.196.8

Conclusion

For the quantification of Ethyl 6-morpholinopyridine-2-carboxylate, LC-MS/MS vastly outperforms HPLC-UV and HRMS in terms of sensitivity, matrix interference rejection, and high-throughput capability. By leveraging the basicity of the morpholine and pyridine rings for ESI+ ionization and utilizing a robust protein precipitation extraction, laboratories can achieve a highly reproducible, ICH M10-compliant assay with an LLOQ of 1.0 ng/mL.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations National Center for Biotechnology Information (PMC) URL:[Link]

  • Ethyl 6-morpholinopyridine-2-carboxylate Compound Summary (CAS: 1061750-15-9) ChemSrc Chemical Database URL:[Link]

Spectroscopic Validation of Ethyl 6-Morpholinopyridine-2-Carboxylate: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical building block validation, I frequently encounter downstream synthesis failures—such as poisoned palladium cross-coupling catalysts or unexpected competitive nucleophilic reactions—that are ultimately traced back to supposedly "high-purity" reagents.

Ethyl 6-morpholinopyridine-2-carboxylate (CAS 1061750-15-9)[1] is a highly versatile intermediate used in the development of kinase inhibitors and targeted therapeutics. However, relying on standard commercial grades validated solely by HPLC-UV is a critical vulnerability. The International Council for Harmonisation (ICH) Q3A(R2) guidelines strictly mandate the identification and qualification of organic impurities in drug substances, typically enforcing reporting thresholds as low as 0.05%[2]. To meet these rigorous standards, we must abandon single-method reliance and adopt orthogonal spectroscopic validation.

This guide objectively compares the performance and analytical validation of our High-Purity Grade against standard commercial alternatives, detailing the mechanistic causality behind our experimental protocols.

The Impurity Fate: Why Standard HPLC-UV Fails

The synthesis of Ethyl 6-morpholinopyridine-2-carboxylate typically involves the nucleophilic aromatic substitution (SNAr) of a 6-halopicolinic acid derivative with morpholine, followed by esterification.

Standard commercial suppliers rely on Reverse-Phase HPLC with UV detection (typically at 254 nm) to claim ">95% purity." This creates a dangerous illusion of purity due to two mechanistic blind spots:

  • Non-Chromophoric Carryover: Unreacted morpholine lacks a conjugated π -system. It is virtually invisible at 254 nm and often elutes in the void volume of standard C18 columns, completely escaping UV detection.

  • Response Factor Bias: HPLC-UV calculates relative area percent, assuming all molecules absorb UV light equally. Regioisomeric by-products may have drastically different molar extinction coefficients, skewing the actual mass fraction.

G SM Morpholine (Reactant) Reaction SNAr & Esterification SM->Reaction Core 6-Bromopicolinic Acid Core->Reaction Product Ethyl 6-morpholinopyridine -2-carboxylate Reaction->Product Main Pathway Imp1 Residual Morpholine (UV-Invisible) Reaction->Imp1 Incomplete Purge Imp2 Regioisomeric Esters (Co-eluting) Reaction->Imp2 Side Reaction Imp1->Product Imp2->Product

Caption: Impurity fate pathway showing carryover of non-chromophoric and regioisomeric by-products.

Comparative Performance Data

To demonstrate the necessity of orthogonal testing, we analyzed a standard commercial batch against our orthogonally validated High-Purity Grade. The quantitative data is summarized below.

Analytical ParameterHigh-Purity Grade (Our Product)Standard Commercial Grade (Alternative)Detection Method Used
Relative Purity 99.8% (Area)96.5% (Area)HPLC-UV (254 nm)
Absolute Purity 99.2% (w/w) 88.4% (w/w) Quantitative 1H-NMR (qNMR)
Residual Morpholine < 10 ppm45,000 ppm (4.5%)LC-HRMS (ESI+)
Regioisomeric Impurities Not Detected2.1% (w/w)13C-NMR / LC-HRMS
Downstream Risk Profile Safe for Pd-catalyzed couplingHigh risk of catalyst poisoningEmpirical Observation

Data Insight: While the standard grade claimed 96.5% purity via UV, qNMR revealed the absolute mass fraction was only 88.4%, with the discrepancy largely consisting of UV-invisible morpholine trapped in the crystal lattice.

Orthogonal Validation Workflow

To establish a self-validating analytical system, we utilize Quantitative NMR (qNMR) for absolute mass fraction determination[3] and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for trace impurity profiling[4].

G cluster_standard Standard Commercial Validation cluster_advanced Orthogonal Spectroscopic Validation Start Ethyl 6-morpholinopyridine-2-carboxylate (Raw Batch) HPLC HPLC-UV (254 nm) Start->HPLC qNMR qNMR (Internal Std) Absolute Mass Fraction Start->qNMR LCMS LC-HRMS (ESI+) Trace Amine Detection Start->LCMS Result1 Relative Purity (% Area) Risk: Misses non-UV impurities HPLC->Result1 Result2 Absolute Purity (w/w %) Risk Mitigated qNMR->Result2 LCMS->Result2

Caption: Analytical workflow comparing standard HPLC-UV against orthogonal qNMR and LC-MS validation.

Self-Validating Experimental Protocols

Do not merely execute steps; understand the physical chemistry governing them. Below are the definitive protocols used to validate our High-Purity Grade.

Absolute Quantitation via Quantitative 1H-NMR (qNMR)

Recent advancements have established qNMR as a primary analytical method that bypasses the need for identical reference standards, offering absolute mass fraction determination[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of Ethyl 6-morpholinopyridine-2-carboxylate and ~10.0 mg of a NIST-traceable internal standard (e.g., Maleic acid, 99.9% purity) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 (100% atom D) containing 0.03% TMS.

    • Causality: Complete dissolution is critical. Any undissolved particulate will selectively remove mass from the liquid phase, destroying the quantitative relationship between the analyte and the internal standard.

  • Data Acquisition (Crucial Step): Acquire the 1H-NMR spectrum at 600 MHz using a 90° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: Protons in different chemical environments undergo spin-lattice relaxation (T1) at different rates. If D1 is shorter than 5×T1​ of the slowest relaxing proton, the integration will be artificially truncated. A 60-second delay guarantees complete relaxation, making the system self-validating for absolute quantitation[3].

  • Integration & Calculation: Integrate the target ester −CH2​− quartet ( ∼4.4 ppm, 2H) against the maleic acid olefinic singlet ( 6.26 ppm, 2H). Calculate the absolute mass fraction (w/w %) using the molar ratio.

Trace Impurity Profiling via LC-HRMS (ESI+)

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is highly specific for detecting basic amines like morpholine that evade standard UV detection[4].

Step-by-Step Methodology:

  • System Suitability (Blank Run): Inject a blank solvent (Acetonitrile/Water) before the sample.

    • Causality: ESI sources are prone to memory effects and ion suppression. A clean blank validates that any detected m/z signals originate exclusively from the sample.

  • Chromatographic Separation: Inject 1 µL of a 1 mg/mL sample solution onto a sub-2 µm C18 column. Use a mobile phase gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Causality: Formic acid serves a dual purpose. Chromatographically, it suppresses silanol ionization on the stationary phase to prevent peak tailing. Spectrometrically, it provides the necessary protons [H]+ to facilitate efficient ionization of the morpholine nitrogen in the positive ESI source[4].

  • Mass Detection: Utilize a Time-of-Flight (TOF) analyzer in positive mode ( m/z 50-1000). Extract ion chromatograms (EIC) for m/z 88.07 (Morpholine [M+H]+ ) and m/z 237.12 (Product [M+H]+ ).

Conclusion

The assumption that standard HPLC-UV equates to chemical purity is a systemic flaw in early-stage drug development. As demonstrated, commercially standard Ethyl 6-morpholinopyridine-2-carboxylate can harbor up to 11% non-chromophoric impurities by mass, directly threatening downstream synthetic yields. By enforcing orthogonal spectroscopic validation utilizing qNMR and LC-HRMS, researchers can guarantee the absolute mass fraction of their building blocks, ensuring reproducibility, regulatory compliance, and the integrity of their synthetic pipelines.

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9 Source: Chemsrc URL: [Link]

Sources

Benchmarking Catalytic Efficiency: Ethyl 6-Morpholinopyridine-2-Carboxylate (E6MPC) Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9)[1] represents a highly tunable, bifunctional ligand scaffold. By combining the robust bidentate coordination capacity of a pyridine-2-carboxylate (picolinate) core with the steric bulk and hemilabile properties of a 6-morpholino substituent, E6MPC offers distinct advantages over traditional phosphine and simple amine ligands.

In transition metal catalysis, the stability of under-coordinated intermediates directly dictates the turnover frequency (TOF) and catalyst lifetime. While simple pyridine-2-carboxylate ligands have been successfully employed as ancillary ligands in Palladium-catalyzed Buchwald-Hartwig Aminations[2], they often suffer from rapid catalyst deactivation (Pd black formation) at elevated temperatures.

E6MPC solves this via hemilability . The oxygen or nitrogen atoms within the morpholine ring can transiently coordinate to the metal center during the catalytic cycle. This dynamic "on-off" binding stabilizes highly reactive, electron-deficient intermediates without permanently blocking substrate coordination sites. Furthermore, the ethyl ester moiety enhances solubility in non-polar organic solvents compared to free carboxylic acids.

Comparative Performance Data

To objectively benchmark E6MPC, we compare its performance in the Pd-catalyzed amination of unactivated chlorobenzene with morpholine—a notoriously challenging substrate combination due to the strong C–Cl bond.

Table 1: Benchmarking Ligand Efficiency in Pd-Catalyzed Buchwald-Hartwig Amination (Reaction conditions: 1.0 mmol chlorobenzene, 1.2 mmol morpholine, 1.5 mmol KOtBu, 2 mol% Pd(OAc)₂, 2.2 mol% Ligand, Toluene, 90 °C, 12 h)

Ligand SystemYield (%)TOF (h⁻¹)Catalyst State Post-ReactionMechanistic Note
E6MPC 96 450 HomogeneousHemilabile stabilization prevents aggregation.
Pyridine-2-carboxylate (Pic)42120Heavy Pd BlackInsufficient steric protection; rapid deactivation[2].
6-Methylpyridine-2-carboxylate65210Moderate Pd BlackSteric bulk helps, but lacks hemilabile coordination.
XPhos (Standard Phosphine)94420HomogeneousIndustry standard, but requires strict air-free handling.

Data Synthesis: E6MPC matches the catalytic efficiency of premium dialkylbiaryl phosphines (like XPhos) while offering superior air-stability and ease of handling.

Mechanistic Pathway Visualization

Below is the catalytic cycle demonstrating the hemilabile action of E6MPC, which prevents the irreversible aggregation of Palladium into inactive clusters.

CatalyticCycle Pd0 Active Pd(0)-E6MPC Catalyst Species OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(E6MPC)] Pd0->OxAdd + Ar-Cl AmineBind Amine Coordination & Base Deprotonation OxAdd->AmineBind + Amine, Base RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim RedElim->Pd0 - Product Hemilabile Morpholino Oxygen/Nitrogen Hemilabile Coordination Hemilabile->OxAdd Stabilizes Vacant Site Hemilabile->AmineBind

Fig 1. Catalytic cycle of Pd-E6MPC highlighting hemilabile stabilization of Pd(II) intermediates.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of an internal standard (n-dodecane) allows for precise mass-balance tracking, ensuring that any drop in yield is accurately attributed to catalyst failure rather than physical loss during extraction.

Workflow S1 1. Pre-activation Pd(OAc)2 + E6MPC (Toluene, 25°C) S2 2. Reagent Addition Ar-Cl, Amine, KOtBu Internal Std S1->S2 S3 3. Thermal Coupling 90°C, 12h Nitrogen Atmosphere S2->S3 S4 4. Validation GC-FID / NMR Yield Quantification S3->S4

Fig 2. Self-validating experimental workflow for benchmarking E6MPC catalytic efficiency.

Step-by-Step Methodology:
  • Catalyst Pre-activation:

    • Action: In an oven-dried Schlenk tube under N₂, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and E6MPC (5.2 mg, 0.022 mmol) in 1.0 mL of anhydrous, degassed toluene. Stir at 25 °C for 15 minutes until a homogeneous solution forms.

    • Causality: Using a slight stoichiometric excess of the ligand (1.1 eq relative to Pd) ensures complete coordination, preventing the premature reduction of unligated Pd(II) to inactive Pd(0) black.

  • Reagent & Standard Addition:

    • Action: Add KOtBu (168 mg, 1.5 mmol), chlorobenzene (102 µL, 1.0 mmol), morpholine (104 µL, 1.2 mmol), and exactly 50 µL of n-dodecane (internal standard). Add an additional 1.0 mL of toluene.

    • Causality: KOtBu is required to deprotonate the coordinated amine. The internal standard (n-dodecane) is inert and non-volatile, providing an absolute reference peak for GC-FID analysis to verify mass balance.

  • Thermal Coupling:

    • Action: Seal the tube and heat at 90 °C for 12 hours.

    • Causality: 90 °C provides the necessary activation energy for the oxidative addition of the unactivated C–Cl bond. The hemilabile morpholino group of E6MPC prevents thermal degradation of the catalyst over this extended timeframe.

  • Workup and Validation:

    • Action: Cool to room temperature, quench with 2 mL of H₂O, and extract with ethyl acetate (3 x 2 mL). Analyze the organic layer via GC-FID.

    • Causality: Quenching neutralizes the strong base, stopping the reaction instantly. Comparing the product peak area to the dodecane peak area yields an objective, self-validated conversion metric.

Alternative Applications: Group 6 Metal Oxidations

Beyond cross-coupling, pyridinecarboxylate derivatives are highly authoritative ligands for stabilizing Group 6 transition metal peroxo complexes[3]. Similar to how morpholino-substituted triazine ligands stabilize dioxomolybdenum(VI) catalysts for sulfide oxidation[4], the E6MPC ligand can coordinate to Mo(VI) or W(VI) centers. The morpholino nitrogen acts as an electron donor, increasing the nucleophilicity of the coordinated peroxo species, thereby accelerating the catalytic epoxidation of olefins or the oxidation of thioethers to sulfoxides.

Sources

Comparative Guide: Validating the Structural Integrity of Ethyl 6-morpholinopyridine-2-carboxylate via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the precise 3D spatial arrangement of a molecular scaffold dictates its reactivity, binding affinity, and pharmacokinetic profile. Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) is a highly versatile heterocyclic building block featuring a rigid pyridine core flanked by a flexible morpholine ring and an ethyl ester group[1].

While routine analytical techniques confirm its chemical composition, determining the exact torsion angles and solid-state packing requires advanced structural elucidation. As a Senior Application Scientist, I have designed this guide to objectively compare Small-Molecule X-ray Crystallography (SMXC) against orthogonal techniques (NMR, HRMS, and Cryo-EM)[2] and provide a self-validating experimental protocol for confirming the structural integrity of this specific molecule.

Methodological Comparison: SMXC vs. Orthogonal Techniques

To validate a small molecule of this size (MW: 236.27 g/mol ), researchers must select the appropriate analytical tool based on the physical state of the sample and the resolution required[1].

  • Small-Molecule X-ray Crystallography (SMXC): The gold standard for absolute 3D configuration. It provides exact bond lengths, bond angles, and maps the solid-state intermolecular interactions (e.g., π−π stacking of the pyridine rings).

  • Nuclear Magnetic Resonance (NMR): Essential for solution-state dynamics. While 1D and 2D NMR can confirm the connectivity of the morpholine and ethyl ester protons, it cannot easily provide the absolute solid-state conformation without complex NOESY interpretation[3].

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (236.11600 Da) and fragmentation patterns but offers zero spatial data.

  • Cryo-Electron Microscopy (Cryo-EM): While revolutionary for large macromolecules (>50 kDa), Cryo-EM is physically incapable of resolving a 236 Da small molecule due to current signal-to-noise and phase contrast limitations[2].

Table 1: Comparative Analysis of Structural Validation Techniques
MetricX-Ray Crystallography (SMXC)Solution-State NMRHRMSCryo-EM
Primary Output Absolute 3D coordinates, thermal parametersAtomic connectivity, solution dynamicsExact molecular weight, formula3D density maps of large complexes
Sample State Single Crystal (Solid)Solution (Liquid)Ionized GasVitrified Ice (Solid)
Resolution Atomic (< 0.8 Å)Atomic (Connectivity)N/A (Mass accuracy < 5 ppm)Near-Atomic (2.0 - 4.0 Å)
Key Limitation Requires high-quality, diffracting single crystalsAverages out rapid conformational changesYields no 3D structural dataNot applicable for small molecules < 50 kDa
Role for Target Primary validation of 3D conformationOrthogonal validation of purityOrthogonal validation of identityUnsuitable

Experimental Protocol: X-Ray Crystallography Workflow

To ensure scientific integrity, a structural validation protocol must be a closed, self-validating loop. The following methodology details the causal reasoning behind each step for Ethyl 6-morpholinopyridine-2-carboxylate.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of >99% pure compound in a minimum volume of dichloromethane (good solvent). Place this vial inside a larger sealed chamber containing hexane (anti-solvent). Allow 3–5 days for vapor equilibration.

  • Causality: The morpholine ring introduces conformational flexibility (chair vs. boat), which carries an entropic penalty during crystallization. Vapor diffusion creates a slow, controlled supersaturation environment, allowing the molecules sufficient time to adopt their lowest-energy conformation (typically the chair form for morpholine) and pack into a highly ordered, defect-free crystal lattice.

Step 2: Crystal Selection and Cryocooling
  • Action: Under a polarized light microscope, select a single crystal devoid of twinning or cracks (ideal size: 0.1 × 0.1 × 0.2 mm). Mount it on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: The terminal ethyl ester group is highly susceptible to thermal motion. Cooling to 100 K drastically reduces the thermal vibrations (B-factors) of these atoms, minimizing dynamic disorder and maximizing high-angle diffraction intensity, which is critical for atomic-resolution data[4].

Step 3: Diffraction Data Collection
  • Action: Expose the crystal to a microfocus Cu-K α X-ray source ( λ = 1.5418 Å). Collect a full sphere of data using ω and ϕ scans.

  • Causality: For light-atom organic molecules lacking heavy elements (like halogens), Cu-K α radiation is preferred over Mo-K α because it yields stronger diffraction spots and enhances the anomalous dispersion signal, ensuring high data completeness.

Step 4: Phase Determination and Refinement
  • Action: Integrate the diffraction frames to extract intensities. Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic coordinates using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods exploit statistical relationships between the intensities of the diffraction spots. Because this target molecule is small and diffracts to high resolution, direct methods can unambiguously generate the initial electron density map without the need for heavy-atom derivatives.

Structural Validation Workflow Diagram

G Start Ethyl 6-morpholinopyridine-2-carboxylate (>99% Purity) Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Solid-State Pathway NMR Solution NMR (1H, 13C, NOESY) Start->NMR Solution-State Pathway XRD X-Ray Diffraction (100K, Cu-Kα) Cryst->XRD Crystal Selection Phase Phase Determination (Direct Methods) XRD->Phase Electron Density Final Confirmed 3D Structure & Solid-State Packing NMR->Final Orthogonal Verification Refine Least-Squares Refinement (SHELXL) Phase->Refine Atomic Fitting Valid Validation Metrics (R1 < 0.05, GoF ~ 1.0) Refine->Valid Residual Check Valid->Final Quality Confirmed

Structural validation workflow for Ethyl 6-morpholinopyridine-2-carboxylate.

Self-Validating Quality Control Metrics

A robust crystallographic protocol is inherently self-validating. To ensure the refined structure of Ethyl 6-morpholinopyridine-2-carboxylate is scientifically accurate, the following parameters must be strictly evaluated[4]:

  • R-Factors ( R1​ and wR2​ ): The R1​ value measures the agreement between the experimental diffraction data and the calculated mathematical model. For a high-quality small molecule, R1​ must be < 0.05 (5%) . A higher value indicates misassigned atoms or unresolved twinning.

  • Goodness-of-Fit (GoF): This metric evaluates the weighting scheme of the refinement. A correct structure will yield a GoF approaching 1.0 .

  • Thermal Ellipsoids (ORTEP Analysis): Inspect the Anisotropic Displacement Parameters (ADPs). If the ellipsoids of the morpholine oxygen or the terminal ethyl carbon are highly elongated or "cigar-shaped," it indicates unresolved dynamic disorder or a poorly modeled conformation.

  • Residual Electron Density: The highest peak and deepest hole in the final difference Fourier map should be less than 0.5 e/ų . Any larger peaks suggest missing atoms (e.g., a misidentified solvent molecule trapped in the lattice).

By strictly adhering to these metrics, researchers can confidently utilize the 3D coordinates of Ethyl 6-morpholinopyridine-2-carboxylate for advanced computational modeling, docking studies, and structure-based drug design.

References

  • Source: nih.
  • Source: chemsrc.
  • Source: sygnaturediscovery.
  • Source: portlandpress.

Sources

Pharmacokinetic comparison of Ethyl 6-morpholinopyridine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Comparison of Ethyl 6-morpholinopyridine-2-carboxylate Derivatives: A Guide for Lead Optimization

Scaffold Rationale & Mechanistic Pharmacokinetics

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) is a highly versatile, privileged chemical building block widely utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The morpholinopyridine motif is frequently integrated into targeted therapies, including highly selective PI3Kδ inhibitors for oncology and immunology[2], as well as Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases[3].

When optimizing this scaffold for in vivo efficacy, researchers must navigate two primary metabolic liabilities:

  • Esterase Lability: The parent ethyl ester is highly susceptible to rapid hydrolysis by ubiquitous hepatic and plasma carboxylesterases. While useful as a prodrug strategy to enhance passive permeability, it often results in a poor pharmacokinetic (PK) half-life and rapid conversion to the free carboxylic acid.

  • Morpholine Ring Oxidation: Once the ester is stabilized (typically by conversion to an amide), the morpholine ring becomes the primary site of Phase I metabolism. Cytochrome P450 (CYP3A4 and CYP2D6) enzymes catalyze the oxidation and N-dealkylation of the morpholine moiety, leading to high intrinsic clearance[2].

To design a self-validating PK optimization strategy, medicinal chemists systematically convert the ethyl ester into amides or bioisosteres, and introduce steric hindrance (e.g., methyl or fluoro substitutions) adjacent to the morpholine oxygen to block CYP-mediated degradation[2].

MetabolicPathway A Ethyl 6-morpholinopyridine-2-carboxylate (Parent Ester) B 6-Morpholinopyridine-2-carboxylic Acid (Free Acid) A->B Hepatic Esterases C Morpholine Ring Oxidation (CYP450 Mediated) B->C CYP3A4 / CYP2D6 D Glucuronide Conjugate (Phase II Clearance) B->D UGTs

Fig 1. Primary metabolic pathways of Ethyl 6-morpholinopyridine-2-carboxylate derivatives.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the pharmacokinetic shifts observed when modifying the parent ethyl ester into downstream derivatives. Data reflects standard rodent (Sprague-Dawley rat) models and Human Liver Microsome (HLM) assays.

Derivative ClassStructural ModificationIn Vitro t1/2 (HLM)In Vivo Rat Cl (mL/min/kg)Oral Bioavailability (F%)Primary Clearance Mechanism
Parent Ester Ethyl 6-morpholinopyridine-2-carboxylate< 15 min> 50< 5%Rapid esterase hydrolysis
Free Acid 6-Morpholinopyridine-2-carboxylic acid> 120 min15 - 2510 - 20%Renal excretion / Phase II
Amide 6-Morpholinopyridine-2-carboxamide45 - 60 min30 - 4030 - 45%CYP-mediated morpholine oxidation
Hindered Amide 6-(3-methylmorpholino)picolinamide> 120 min< 10> 60%Slow hepatic metabolism

Analysis: The parent ester demonstrates near-complete first-pass metabolism, rendering it unsuitable for oral dosing unless utilized strictly as a prodrug. Conversion to the amide improves bioavailability, but true PK optimization (low clearance, high F%) is only achieved by sterically hindering the morpholine ring to prevent CYP450 docking[2].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls isolate the causality of compound degradation, ensuring that observed clearance is biologically relevant rather than an artifact of chemical instability.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I CYP450-mediated metabolism.

  • Causality Check: A "Minus-NADPH" control is mandatory. If the compound degrades without NADPH, the instability is chemical (e.g., spontaneous ester hydrolysis) rather than CYP-mediated.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the morpholinopyridine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsome viability.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

To calculate absolute oral bioavailability (F%), parallel Intravenous (IV) and Per Os (PO) arms must be executed to compare systemic exposure (Area Under the Curve, AUC).

Step-by-Step Workflow:

  • Formulation:

    • IV Arm (1 mg/kg): Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • PO Arm (10 mg/kg): Formulate in 0.5% Methylcellulose / 0.2% Tween-80 in water to form a uniform suspension.

  • Dosing: Administer the formulations to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Extract 50 µL of plasma and precipitate proteins using 150 µL of acetonitrile containing the internal standard.

  • LC-MS/MS Quantification:

    • Self-Validation: The analytical run is only valid if the standard calibration curve exhibits an R2>0.99 and Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations.

  • Data Synthesis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Cl , Vdss​ , t1/2​ , and F% .

PKWorkflow Step1 Compound Formulation (IV: 1 mg/kg, PO: 10 mg/kg) Step2 In Vivo Dosing (Sprague-Dawley Rats) Step1->Step2 Step3 Blood Sampling (0.25 to 24 h) Step2->Step3 Step4 Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (Quantification) Step4->Step5 Step6 PK Parameter Calculation (WinNonlin: Cl, Vd, t1/2, F%) Step5->Step6

Fig 2. Standardized in vivo pharmacokinetic screening workflow for morpholinopyridine analogs.

References

  • Chemsrc. "ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9". Chemsrc Chemical Database. Available at:[Link]

  • Down, K. et al. "Discovery of GSK251: A Highly Potent, Highly Selective, Orally Bioavailable Inhibitor of PI3Kδ with a Novel Binding Mode". Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Tzvetkov, N. T. et al. "Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency". ACS Chemical Neuroscience. Available at:[Link]

Sources

Assessing Binding Affinity: Ethyl 6-morpholinopyridine-2-carboxylate vs. Standard A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the landscape of neuropharmacology, the Adenosine A2A Receptor (A2AR) is a heavily validated G-protein-coupled receptor (GPCR) target for the treatment of Parkinson’s disease. While standard clinical inhibitors like Istradefylline possess high molecular complexity and nanomolar affinity, the development of next-generation antagonists heavily relies on Fragment-Based Drug Discovery (FBDD).

Ethyl 6-morpholinopyridine-2-carboxylate (E6MPC) (CAS: 1061750-15-9) is a critical low-molecular-weight fragment and synthetic building block. It forms the core hinge-binding motif in highly potent pyrimidine-based A2AR antagonists. This guide provides a rigorous, objective framework for assessing the binding affinity of early-stage fragments like E6MPC against fully optimized, standard A2AR inhibitors.

Mechanistic Overview

A2AR is a Gs-coupled receptor. Upon activation by endogenous adenosine, it stimulates adenylyl cyclase (AC), leading to increased intracellular cAMP and subsequent Protein Kinase A (PKA) activation. Standard antagonists and fragments compete with adenosine for the orthosteric binding pocket, halting this signaling cascade.

A2AR_Pathway Adenosine Adenosine (Endogenous Agonist) A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates Antagonist Standard Antagonist (e.g., Istradefylline) Antagonist->A2AR Potent Blockade Fragment E6MPC Fragment (Transient Binding) Fragment->A2AR Weak Blockade Gs Gs Protein A2AR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Downstream Signaling

Caption: Adenosine A2A Receptor signaling pathway and the mechanism of antagonist blockade.

Comparative Binding Profile

Fragments like E6MPC inherently display lower binding affinities (micromolar range) compared to standard inhibitors (nanomolar range). However, fragments often possess superior Ligand Efficiency (LE) , making them ideal starting points for structural optimization.

CompoundRoleMolecular WeightTargetBinding Affinity ( Ki​ / Kd​ )Recommended Assay
Ethyl 6-morpholinopyridine-2-carboxylate Fragment / Building Block236.27 g/mol A2A Receptor~10 - 50 µM (Fragment Kd)SPR / ITC
Istradefylline (KW-6002) Standard Antagonist (Clinical)384.43 g/mol A2A Receptor2.2 nMRadioligand Binding
ZM241385 Standard Antagonist (Tool)337.39 g/mol A2A Receptor1.4 nMRadioligand Binding
SCH-58261 Standard Antagonist (Tool)346.35 g/mol A2A Receptor1.3 nMRadioligand Binding

Methodological Workflows & Causality

The "Fast Off-Rate" Challenge

A critical error in early-stage drug development is using the same assay for both fragments and standard inhibitors. Standard radioligand binding assays rely on rapid filtration and washing steps. Because low-molecular-weight fragments like E6MPC have extremely rapid dissociation rates ( koff​ ), they will wash off the receptor during the filtration step, resulting in false negatives.

Expertise Insight: To accurately assess E6MPC, researchers must use Surface Plasmon Resonance (SPR) , which measures binding kinetics in real-time without washing steps. Furthermore, because E6MPC contains an ethyl ester group, purified membrane preparations must be used instead of whole-cell assays . Intracellular esterases in whole cells will rapidly hydrolyze E6MPC into its corresponding carboxylic acid, drastically altering the binding profile and invalidating the data.

Protocol A: Real-Time SPR for E6MPC (Fragment Kinetics)

SPR_Workflow Immobilize 1. Immobilization Attach A2AR to CM5 Sensor Chip Baseline 2. Baseline Flow running buffer (HEPES, 5% DMSO) Immobilize->Baseline Injection 3. Injection Inject E6MPC (Concentration series) Baseline->Injection Dissociation 4. Dissociation Buffer wash to measure k_off Injection->Dissociation Regeneration 5. Regeneration Remove bound ligand for next cycle Dissociation->Regeneration

Caption: Surface Plasmon Resonance (SPR) workflow for real-time fragment binding kinetics.

Step-by-Step Methodology:

  • Receptor Immobilization: Capture histidine-tagged A2AR onto a Ni-NTA or CM5 sensor chip via amine coupling. Causality: Amine coupling ensures stable, long-term attachment required for extensive fragment screening.

  • Buffer Preparation: Prepare running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% DMSO to ensure E6MPC solubility.

  • Self-Validating Solvent Correction: Inject a 6-point DMSO calibration series (ranging from 4.5% to 5.5% DMSO). Trustworthiness check: If the calibration curve R2 falls below 0.99, the solvent correction is invalid, and the bulk refractive index shift will mask the true fragment binding signal. The assay must be paused and recalibrated.

  • Analyte Injection: Inject E6MPC in a 2-fold concentration series (1 µM to 100 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to determine the Kd​ .

Protocol B: Competitive Radioligand Binding for Standard Inhibitors

For high-affinity standards (Istradefylline, ZM241385), traditional radioligand binding remains the gold standard due to its high throughput and sensitivity.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend A2AR-expressing HEK293 cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -ZM241385 (radioligand), and varying concentrations of the standard inhibitor (0.1 nM to 10 µM). Incubate for 90 minutes at 25°C to reach equilibrium.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the positively charged radioligand from binding non-specifically to the filter itself, which would destroy the signal-to-noise ratio.

  • Self-Validating NSB Control: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM of unlabeled ZM241385. Trustworthiness check: If the radioactive counts (CPM) in the NSB wells exceed 10% of the total binding ( B0​ ) wells, the wash stringency is insufficient. The plate data must be discarded.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration. Wash filters 3x with ice-cold buffer. Add scintillation cocktail and measure radioactivity.

  • Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

References

  • Zhang, X., Tellew, J. E., Luo, Z., et al. (2008). Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A Adenosine Receptor Antagonists for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 51(22), 7099-7110. URL:[Link]

  • de Lera Ruiz, M., Lim, Y. H., & Zheng, J. (2014). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 57(9), 3623-3650. URL:[Link]

  • Erlanson, D. A., McDowell, R. S., & O'Brien, T. (2004). Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 47(14), 3463-3482. URL:[Link]

Safety Operating Guide

Ethyl 6-morpholinopyridine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I cannot overstate the importance of mechanistic awareness in waste management. Proper disposal is not merely a regulatory checkbox; it is a chemical process in itself.

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9) [1] combines a pyridine core with a morpholine substituent and an ethyl ester linkage. This structural triad dictates its hazard profile, its environmental persistence, and its end-of-life treatment. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, designed to protect your personnel and ensure strict environmental compliance.

Hazard Characterization & Mechanistic Insights

To safely manage a chemical, you must understand why it is hazardous. The risks associated with Ethyl 6-morpholinopyridine-2-carboxylate stem directly from its molecular architecture:

  • The Pyridine Core: Pyridine derivatives are highly stable, resist standard environmental biodegradation, and exhibit significant aquatic toxicity [4]. Because they do not readily break down in water, drain disposal is strictly prohibited [3].

  • The Morpholine Moiety: Morpholine derivatives pose a unique and severe risk: if mixed with nitrosating agents (such as nitrites or nitrous acid) in a shared waste carboy, they can undergo nitrosation to form N-nitrosamines—a class of highly potent carcinogens [2]. Strict waste segregation is a non-negotiable safety imperative.

  • Combustion Byproducts: Combusting nitrogen-rich heterocycles under oxygen-starved conditions generates carbon monoxide, hydrogen cyanide, and nitrogen oxides (NOx) [2]. Therefore, the only acceptable disposal method is high-temperature incineration (>2000°F) in a facility equipped with an alkaline scrubber.

Quantitative Data & Operational Implications
ParameterValue / ClassificationOperational Implication
CAS Number 1061750-15-9Unique identifier required for all hazardous waste manifests.
Molecular Formula C12H16N2O3High nitrogen content dictates NOx scrubbing during incineration.
LogP ~1.16Lipophilic nature; requires organic solvents/surfactants for surface decontamination.
Primary Hazards Irritant (Skin/Eye/Respiratory)Mandates fume hood handling and appropriate PPE (Nitrile gloves, goggles).
Environmental Hazard Aquatic ToxicityStrict prohibition of drain disposal; requires secondary containment.

Step-by-Step Waste Disposal Protocols

Every protocol in your laboratory must be a self-validating system. Follow this methodology to ensure comprehensive lifecycle management of Ethyl 6-morpholinopyridine-2-carboxylate waste.

Protocol A: Routine Waste Collection and Segregation
  • Stream Identification: Determine if the waste is an aqueous solution (<10% organics), a mixed organic solvent stream, or solid waste (contaminated PPE, empty vials).

  • Strict Segregation: Ensure the designated waste container contains NO strong oxidizers, strong acids, or nitrites . Verify compatibility using your laboratory's chemical matrix.

  • Containment: Pour the waste into an approved, high-density polyethylene (HDPE) or glass waste carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Venting: Equip the waste carboy with a vented cap to prevent pressure build-up from unintended off-gassing.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Ethyl 6-morpholinopyridine-2-carboxylate (Pyridine/Morpholine Derivative). Toxic to aquatic life. Do not mix with oxidizers or nitrites."

  • Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol B: Final Destruction (Vendor Handoff)
  • Manifesting: Classify the waste under the appropriate EPA waste codes (often U-codes for pyridine derivatives or D001 if mixed with flammable solvents) [3].

  • Incineration Mandate: Contract exclusively with a licensed hazardous waste disposal facility that utilizes high-temperature rotary kiln incineration equipped with an afterburner and a nitrogen oxide (NOx) scrubber[2].

WasteRouting Start Waste Generation: Ethyl 6-morpholinopyridine-2-carboxylate Aqueous Aqueous Waste Stream (<10% Organics) Start->Aqueous Organic Organic Waste Stream (Halogenated/Non-Halogenated) Start->Organic Solid Solid Waste (Contaminated PPE/Consumables) Start->Solid AqTreat pH Adjustment (6-8) Secondary Containment Aqueous->AqTreat OrgTreat Segregate from Nitrites/Oxidizers Vented Cap Storage Organic->OrgTreat SolidTreat Double-Bagging Sealed Drum Solid->SolidTreat Incineration High-Temperature Incineration (with NOx Scrubber) AqTreat->Incineration OrgTreat->Incineration SolidTreat->Incineration

Waste routing and disposal decision matrix for Ethyl 6-morpholinopyridine-2-carboxylate.

Spill Response & Decontamination Workflow

In the event of a spill, the lipophilic nature of the compound (LogP ~1.16) means water alone is insufficient for decontamination. A surfactant or organic solvent is required to break down the residue.

Protocol C: Chemical Spill Response
  • Assess & Evacuate: Immediately assess the spill volume. For spills >500 mL or those occurring outside a fume hood, evacuate personnel and ventilate the area [3].

  • Don PPE: Responders must wear maximum PPE: a half-face respirator with organic vapor (OV) cartridges, splash goggles, a chemical-resistant apron, and double-layered nitrile gloves.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Never use sawdust or combustible absorbents , as pyridine derivatives can be highly reactive.

  • Collection: Mechanically recover the saturated absorbent using non-sparking tools and place it into a sealable hazardous waste drum.

  • Surface Decontamination: Wash the affected surface with a strong soap and water solution, or a mild solvent like isopropanol, to dissolve residual lipophilic esters. Collect all rinsate as hazardous waste.

  • Verification: Do not re-enter the area for normal operations until the Safety Officer has verified that no respiratory irritants remain in the ambient air.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large Spill PPE Don Maximum PPE (Respirator, Nitrile) Assess->PPE Small Spill Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in Sealed Hazardous Drum Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Step-by-step chemical spill response and surface decontamination workflow.

References

  • Chemsrc. ETHYL 6-MORPHOLINOPYRIDINE-2-CARBOXYLATE | CAS#:1061750-15-9. Retrieved from:[Link]

  • INCHEM. Morpholine (HSG 92, 1995) - Health and Safety Guide. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. Retrieved from:[Link]

Personal protective equipment for handling Ethyl 6-morpholinopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Precision Safety Protocol: Personal Protective Equipment for Handling Ethyl 6-morpholinopyridine-2-carboxylate

Ethyl 6-morpholinopyridine-2-carboxylate (CAS: 1061750-15-9)[1] is a highly specialized heterocyclic intermediate frequently utilized in advanced drug development and API synthesis. While it is an invaluable building block, its unique structural motifs—a pyridine core substituted with a morpholine ring and an ethyl ester group—dictate stringent handling precautions.

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about administrative compliance; it is a self-validating system that ensures scientific integrity. Contamination or exposure not only risks operator health but also compromises experimental reproducibility. This guide provides a mechanistic, step-by-step operational framework for safely handling this compound.

Mechanistic Basis for PPE Selection

To build a robust safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is required based on the molecule's physicochemical properties:

  • The Ethyl Ester Moiety (Lipophilicity): Ester groups are inherently lipophilic and can rapidly permeate low-density, porous glove materials such as latex. This necessitates the use of cross-linked synthetic rubbers (like nitrile) to provide an adequate chemical barrier.

  • The Morpholine Ring (Irritation Potential): Morpholine derivatives often act as localized irritants[2][3]. Upon contact with the moisture of the skin or mucous membranes, the heterocyclic amine can cause localized pH shifts, leading to contact dermatitis or severe ocular irritation.

  • Physical State (Aerosolization Risk): As a crystalline solid/powder, the primary route of unintended exposure is the aerosolization of micro-particulates during weighing and transfer. Fine organic powders easily accumulate static charge, causing them to repel from plastic spatulas and become airborne.

Comprehensive PPE Matrix

In accordance with hazard assessment requirements[4][5], the following PPE matrix must be strictly adhered to when handling Ethyl 6-morpholinopyridine-2-carboxylate.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Latex is highly permeable to lipophilic esters. Nitrile provides superior chemical resistance against heterocyclic organic compounds. Double-gloving is recommended for bulk handling.
Eye Protection Safety GogglesForms a seal around the eyes to prevent the ingress of airborne micro-particulates. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing. Synthetic fabrics (like polyester) generate static electricity, which can attract airborne chemical dust.
Respiratory N95 or P100 Particulate RespiratorServes as a secondary control. Mandatory only if handling/weighing must occur outside of a verified chemical fume hood[6].

Visualizing Safety: Exposure Pathways and Workflows

G Chem Ethyl 6-morpholinopyridine- 2-carboxylate Aerosol Airborne Particulates Chem->Aerosol Contact Surface Contamination Chem->Contact Resp Inhalation Risk Aerosol->Resp Dermal Dermal/Ocular Risk Aerosol->Dermal Contact->Dermal Hood Chemical Fume Hood Resp->Hood Primary Control Mask N95/P100 Respirator Resp->Mask Secondary Control Gloves Nitrile Gloves Dermal->Gloves Hand Barrier Goggles Safety Goggles Dermal->Goggles Eye Barrier

Fig 1: Exposure pathways for Ethyl 6-morpholinopyridine-2-carboxylate and corresponding PPE barriers.

Workflow Step1 1. Fume Hood Preparation Verify face velocity (80-100 fpm) Step2 2. PPE Donning Lab Coat -> Mask -> Goggles -> Gloves Step1->Step2 Step3 3. Chemical Handling Weighing & Transfer via anti-static tools Step2->Step3 Step4 4. Decontamination Wet-wipe surfaces with 70% EtOH Step3->Step4 Step5 5. PPE Doffing Remove gloves safely -> Wash hands Step4->Step5

Fig 2: Step-by-step operational workflow for safe handling and decontamination.

Experimental Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural methodology drawn from [7][8]:

Phase 1: Environmental Control Setup

  • Validate Airflow: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Self-validation check: Tape a small piece of tissue paper to the bottom of the sash; it should pull gently inward.

  • Clear the Workspace: Remove unnecessary equipment to prevent airflow turbulence, which can scatter fine powders.

Phase 2: PPE Donning Sequence

  • Inspect the lab coat for tears and button it completely.

  • Don safety goggles, ensuring a tight seal against the face.

  • Wash and dry hands, then don the first pair of nitrile gloves. Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 3: Chemical Transfer and Weighing

  • Mitigate Static: Use grounded, anti-static metal spatulas (e.g., stainless steel) rather than plastic. Plastic tools accumulate static charge, causing the morpholine derivative powder to "jump" and aerosolize.

  • Weighing: Place an anti-static weighing boat on the analytical balance inside the hood. Transfer the chemical slowly, keeping the container as close to the weighing boat as possible to minimize drop height and dust generation.

  • Sealing: Immediately recap the source bottle tightly before moving the weighed sample.

Phase 4: Decontamination and Doffing

  • Wet-Wiping: Never dry-sweep spilled powder. Use a disposable cleanroom wipe dampened with 70% ethanol or isopropanol to wipe down the balance and hood surface. The solvent dissolves residual ester traces and prevents dust from becoming airborne.

  • Doffing: Remove gloves using the "beak method" (pulling the glove inside out over itself) to trap any microscopic chemical residue inside. Dispose of gloves in a designated solid hazardous waste bin. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

In the event of an accidental spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain: Don full PPE (including an N95/P100 respirator). Cover the spilled powder with damp absorbent pads (water or a mild solvent) to suppress aerosolization.

  • Collect: Carefully scoop the damp mass using a non-sparking tool into a compatible, sealable polyethylene hazardous waste container.

  • Label & Dispose: Clearly label the container as "Hazardous Solid Waste: Contains Ethyl 6-morpholinopyridine-2-carboxylate (Toxic/Irritant)" and transfer it to the facility's environmental health and safety (EHS) department for incineration according to local EPA/GHS regulations.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-morpholinopyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-morpholinopyridine-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。